molecular formula C13H26O3 B142851 Methyl 3-hydroxydodecanoate CAS No. 72864-23-4

Methyl 3-hydroxydodecanoate

Cat. No.: B142851
CAS No.: 72864-23-4
M. Wt: 230.34 g/mol
InChI Key: OZXCINYANGIBDB-UHFFFAOYSA-N
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Description

3-hydroxy Lauric acid methyl ester is a hydroxylated fatty acid methyl ester that has been found in methyl-branched poly(3-hydroxyalkanoate) (PHA) polymers produced by P. putida and D. tsuruhatensis.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-hydroxydodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-12(14)11-13(15)16-2/h12,14H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXCINYANGIBDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50993650
Record name Methyl 3-hydroxydodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50993650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72864-23-4
Record name Methyl-3-hydroxydodec-5-enoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072864234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-hydroxydodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50993650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Methyl 3-Hydroxydodecanoate from Dodecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust multi-step synthesis of methyl 3-hydroxydodecanoate, a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals, starting from the readily available dodecanoic acid. This document provides a comprehensive overview of the chemical transformations involved, detailed experimental protocols, and quantitative data to support reproducibility.

Overview of the Synthetic Pathway

The synthesis of this compound from dodecanoic acid is a three-step process:

  • α-Bromination: Dodecanoic acid is first subjected to α-bromination using the Hell-Volhard-Zelinsky (HVZ) reaction to yield 2-bromododecanoic acid. This reaction selectively introduces a bromine atom at the carbon adjacent to the carboxylic acid group.[1][2][3][4]

  • Hydroxylation: The resulting 2-bromododecanoic acid undergoes nucleophilic substitution with a hydroxide source to replace the bromine atom with a hydroxyl group, forming 3-hydroxydodecanoic acid.

  • Esterification: Finally, 3-hydroxydodecanoic acid is esterified with methanol, typically under acidic conditions (Fischer esterification), to produce the target molecule, this compound.[5][6][7][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceCAS Number
Dodecanoic AcidC₁₂H₂₄O₂200.32White solid143-07-7
2-Bromododecanoic AcidC₁₂H₂₃BrO₂279.21Not specified2623-95-2
3-Hydroxydodecanoic AcidC₁₂H₂₄O₃216.32Solid1883-13-2[10]
This compoundC₁₃H₂₆O₃230.34Colorless to pale yellow liquid[11]72864-23-4[11][12][13][14][15]

Table 2: Typical Reaction Parameters and Yields

Reaction StepKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
α-Bromination (HVZ)Br₂, PBr₃ (cat.)None100-1204-680-90
HydroxylationNaOH (aq)Water/EthanolReflux12-24~70[16]
Fischer EsterificationMethanol, H₂SO₄ (cat.)MethanolReflux2-4>90[9]

Experimental Protocols

Step 1: Synthesis of 2-Bromododecanoic Acid via Hell-Volhard-Zelinsky Reaction

This protocol describes the α-bromination of dodecanoic acid.

Materials:

  • Dodecanoic acid

  • Red phosphorus

  • Bromine

  • Dichloromethane (for workup)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place dodecanoic acid and a catalytic amount of red phosphorus.

  • Heat the mixture to 100-120 °C.

  • Slowly add bromine from the dropping funnel. The reaction is typically exothermic.

  • After the addition is complete, continue heating the mixture for 4-6 hours until the evolution of hydrogen bromide gas ceases.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and extract with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 2-bromododecanoic acid. Further purification can be achieved by distillation or recrystallization.

Step 2: Synthesis of 3-Hydroxydodecanoic Acid

This protocol details the nucleophilic substitution of the α-bromo acid.

Materials:

  • 2-Bromododecanoic acid

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-bromododecanoic acid in a mixture of ethanol and water in a round-bottom flask.

  • Add a solution of sodium hydroxide and heat the mixture to reflux for 12-24 hours.[17]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the 3-hydroxydodecanoic acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 3-hydroxydodecanoic acid.

Step 3: Synthesis of this compound via Fischer Esterification

This protocol describes the final esterification step.

Materials:

  • 3-Hydroxydodecanoic acid

  • Methanol

  • Concentrated sulfuric acid

  • Diethyl ether (for workup)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxydodecanoic acid in an excess of methanol.[5][6][7]

  • Carefully add a catalytic amount of concentrated sulfuric acid.[5][6][7]

  • Heat the mixture to reflux for 2-4 hours.[9]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.[5]

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[5]

  • Remove the solvent under reduced pressure to obtain this compound. The product can be further purified by column chromatography if necessary.

Visualizations

Synthetic Pathway Diagram

Synthetic_Pathway Dodecanoic_Acid Dodecanoic Acid Bromododecanoic_Acid 2-Bromododecanoic Acid Dodecanoic_Acid->Bromododecanoic_Acid Br₂, PBr₃ (HVZ Reaction) Hydroxydodecanoic_Acid 3-Hydroxydodecanoic Acid Bromododecanoic_Acid->Hydroxydodecanoic_Acid NaOH, H₂O/EtOH (Hydroxylation) Methyl_Hydroxydodecanoate This compound Hydroxydodecanoic_Acid->Methyl_Hydroxydodecanoate Methanol, H₂SO₄ (Esterification)

Caption: Overall synthetic route from dodecanoic acid to the target ester.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Hydroxylation cluster_step3 Step 3: Esterification start1 Mix Dodecanoic Acid and Red Phosphorus react1 Heat and Add Bromine start1->react1 workup1 Quench, Extract, and Dry react1->workup1 product1 2-Bromododecanoic Acid workup1->product1 start2 Dissolve 2-Bromododecanoic Acid in EtOH/H₂O product1->start2 react2 Add NaOH and Reflux start2->react2 workup2 Acidify, Extract, and Dry react2->workup2 product2 3-Hydroxydodecanoic Acid workup2->product2 start3 Dissolve 3-Hydroxydodecanoic Acid in Methanol product2->start3 react3 Add H₂SO₄ and Reflux start3->react3 workup3 Neutralize, Extract, and Dry react3->workup3 product3 This compound workup3->product3

Caption: A step-by-step workflow of the synthesis process.

References

The Enigmatic Presence of Methyl 3-Hydroxydodecanoate in the Bacterial Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxydodecanoate, a methylated derivative of the 12-carbon 3-hydroxy fatty acid, occupies a niche at the intersection of bacterial metabolism, polymer biosynthesis, and cell-to-cell communication. While its unesterified form, 3-hydroxydodecanoic acid, is a well-documented constituent of polyhydroxyalkanoates (PHAs) in various bacteria, the natural occurrence and physiological role of its methylated counterpart remain a subject of ongoing investigation. This technical guide provides an in-depth exploration of the presence of this compound and related molecules in bacteria, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing relevant biological pathways.

Natural Occurrence and Biosynthesis

This compound is primarily associated with bacteria that produce medium-chain-length polyhydroxyalkanoates (mcl-PHAs). These biopolymers serve as intracellular carbon and energy storage reserves. The 3-hydroxydodecanoate monomer is a common component of these polyesters in bacteria belonging to the genus Pseudomonas.

The biosynthesis of 3-hydroxy fatty acids is intricately linked to the fatty acid synthesis (FAS) and β-oxidation pathways. In Pseudomonas putida, for instance, intermediates from the fatty acid β-oxidation cycle are channeled towards PHA synthesis. Genetic engineering of these pathways has been shown to influence the monomer composition of the resulting PHAs. For example, inhibiting the β-oxidation pathway in Pseudomonas putida KT2442 has been demonstrated to lead to the production of PHAs dominated by 3-hydroxydecanoate and 3-hydroxydodecanoate monomers[1].

While the direct detection of naturally occurring this compound is not extensively documented, the analytical methods used to characterize PHAs often involve a methanolysis step. This process cleaves the polymer into its constituent 3-hydroxyalkanoate methyl esters for analysis by gas chromatography-mass spectrometry (GC-MS). This methodological aspect can complicate the determination of whether the methyl ester exists in vivo or is an artifact of the analytical preparation.

However, the discovery of other naturally occurring 3-hydroxy fatty acid methyl esters in bacteria suggests that the enzymatic methylation of these molecules is a plausible biological process.

Quantitative Data on 3-Hydroxydodecanoate Production in Bacteria

Precise quantitative data for the natural abundance of free this compound in bacteria is scarce. The majority of available data pertains to the monomer composition of PHA polymers following analytical derivatization. The following table summarizes the production of 3-hydroxydodecanoate (3HDD) as a component of PHAs in various engineered Pseudomonas strains.

Bacterial StrainSubstrate3HDD Content in PHA (mol%)Total PHA Yield (g/L)Reference
Pseudomonas putida KTQQ20Dodecanoic acid84Not Reported[1]
Pseudomonas aeruginosa PAO1 (engineered)Palm oilNot specified, but part of a mix of C6-C12 3-hydroxyalkanoic acids18 (total R-3HAs)[2][3]

A Signaling Role for 3-Hydroxy Fatty Acid Methyl Esters: The Case of Ralstonia solanacearum

A significant breakthrough in understanding the biological roles of 3-hydroxy fatty acid methyl esters beyond polymer precursors comes from studies on the plant pathogen Ralstonia solanacearum. This bacterium utilizes a quorum-sensing (QS) system to regulate its virulence. The signaling molecule in some strains of R. solanacearum has been identified as (R)-methyl 3-hydroxymyristate (a C14 analogue of this compound)[4]. This discovery provides a compelling precedent for this compound potentially having a similar signaling function in other bacterial species.

The Phc quorum-sensing system in Ralstonia solanacearum involves the synthesis of the methyl 3-hydroxy fatty acid signal by a methyltransferase, PhcB, and its perception by a sensor histidine kinase, PhcS[4]. This signaling cascade ultimately controls the expression of a wide range of virulence factors.

Signaling Pathway of Methyl 3-Hydroxymyristate in Ralstonia solanacearum

Ralstonia_QS cluster_cell Ralstonia solanacearum Cell cluster_extracellular Extracellular Space 3-hydroxyacyl-ACP 3-hydroxyacyl-ACP PhcB PhcB 3-hydroxyacyl-ACP->PhcB Substrate Methyl_3_OH_MAME (R)-Methyl 3-hydroxymyristate PhcB->Methyl_3_OH_MAME Synthesis PhcS PhcS Methyl_3_OH_MAME->PhcS Binds & Activates Methyl_3_OH_MAME_out (R)-Methyl 3-hydroxymyristate Methyl_3_OH_MAME->Methyl_3_OH_MAME_out Diffusion PhcR PhcR PhcS->PhcR Phosphorylates PhcA PhcA PhcR->PhcA Regulates Virulence_Genes Virulence Genes PhcA->Virulence_Genes Activates Transcription

Caption: Quorum-sensing pathway in Ralstonia solanacearum mediated by (R)-methyl 3-hydroxymyristate.

Experimental Protocols

The analysis of this compound in bacterial samples typically involves extraction of total fatty acids followed by derivatization to their methyl esters for GC-MS analysis.

Protocol 1: Extraction and Methylation of Total Fatty Acids from Bacterial Cultures

This protocol is adapted from established methods for fatty acid analysis in bacteria.

Materials:

  • Bacterial cell culture

  • Internal standard (e.g., heptadecanoic acid)

  • Chloroform

  • Methanol

  • Glacial acetic acid

  • Anhydrous 1.25 M HCl in methanol

  • Deionized water

  • Hexane (high-resolution GC grade)

  • Sodium bicarbonate (NaHCO₃) solution (100 mg/mL)

  • Centrifuge tubes (glass, with PTFE-lined caps)

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Cell Harvesting and Lysis:

    • To a known volume of cell culture, add an appropriate internal standard.

    • Acidify the culture with glacial acetic acid.

    • Add a 1:1 (v/v) mixture of chloroform:methanol and vortex thoroughly to lyse the cells and extract lipids.

  • Phase Separation:

    • Centrifuge the mixture to separate the phases.

    • Carefully remove the upper aqueous phase.

    • Wash the lower chloroform phase containing the lipids with deionized water, vortex, and centrifuge again. Remove the upper aqueous phase.

  • Drying:

    • Evaporate the chloroform extract to dryness under a stream of nitrogen.

    • Lyophilize the residue to remove any remaining water.

  • Methylation (Acid Catalysis):

    • To the dried extract, add anhydrous 1.25 M HCl in methanol.

    • Cap the tube tightly and heat at 50°C overnight or 80°C for 1-2 hours.

  • Extraction of Fatty Acid Methyl Esters (FAMEs):

    • Cool the reaction mixture to room temperature.

    • Add deionized water to quench the reaction.

    • Add hexane to extract the FAMEs. Vortex thoroughly.

    • Centrifuge to separate the phases.

    • Carefully collect the upper hexane layer containing the FAMEs into a clean GC vial.

    • Perform a second extraction of the aqueous layer with hexane and combine the hexane fractions.

  • Sample Cleanup:

    • Wash the combined hexane extract with a sodium bicarbonate solution to neutralize any remaining acid. Vortex and centrifuge.

    • Transfer the final hexane layer to a new GC vial for analysis.

Experimental Workflow for FAMEs Analysis

FAME_Analysis_Workflow start Bacterial Culture + Internal Standard lysis Cell Lysis & Lipid Extraction (Chloroform:Methanol) start->lysis phase_sep Phase Separation (Centrifugation) lysis->phase_sep drying Evaporation of Solvent (Nitrogen Stream) phase_sep->drying methylation Acid-Catalyzed Methylation (HCl in Methanol, Heat) drying->methylation fame_extraction FAME Extraction (Hexane) methylation->fame_extraction cleanup Sample Cleanup (NaHCO3 Wash) fame_extraction->cleanup gcms GC-MS Analysis cleanup->gcms

Caption: General workflow for the extraction and analysis of fatty acid methyl esters (FAMEs) from bacterial cultures.

Conclusion and Future Perspectives

The natural occurrence of this compound in bacteria is an area that warrants further investigation. While its presence as a monomer in PHAs is established, its potential role as a signaling molecule, akin to methyl 3-hydroxymyristate in Ralstonia solanacearum, opens up exciting avenues for research in bacterial communication and pathogenesis. The development of analytical techniques that can distinguish between naturally occurring methyl esters and those formed during sample preparation will be crucial in elucidating the true biological distribution and function of this molecule. For drug development professionals, understanding the role of such molecules in bacterial signaling could provide novel targets for antimicrobial therapies that disrupt quorum sensing, a key mechanism in bacterial virulence and biofilm formation. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to explore the multifaceted world of bacterial 3-hydroxy fatty acid methyl esters.

References

The Biological Nexus of Methyl 3-hydroxydodecanoate and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxydodecanoate, a 3-hydroxy fatty acid methyl ester (3-OH FAME), and its derivatives are emerging as molecules of significant interest across diverse biological landscapes. While comprehensive data on the specific activities of this compound is still developing, the broader class of 3-hydroxy fatty acids and their esters has demonstrated a range of biological effects, including antimicrobial, anti-inflammatory, and potential anticancer activities. This technical guide consolidates the current understanding of the biological activities of this compound and its related compounds, provides detailed experimental protocols for their evaluation, and visualizes key pathways and workflows to facilitate further research and drug development endeavors.

Introduction

This compound is a naturally occurring or synthetically derived fatty acid ester. Its structure, a twelve-carbon chain with a hydroxyl group at the third position and a methyl ester at the carboxyl end, positions it as a versatile molecule with potential interactions within biological systems. Notably, it is recognized for its role as a monomer in the biosynthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), which are biodegradable biopolymers.[1] Beyond this industrial application, research suggests a spectrum of bioactive functionalities, including potential use as an antibacterial agent in cosmetic formulations.[1][2] The broader class of 3-hydroxy fatty acid methyl esters (3-OH FAMEs) has been investigated for antimicrobial, anti-inflammatory, and anticancer properties, although specific research on this compound remains limited.[1]

Biological Activities

While specific quantitative data for this compound is not extensively available in the public domain, the following sections outline the reported and potential biological activities based on its chemical class and related compounds.

Antibacterial Activity

Fatty acids and their esters are known to possess antibacterial properties. The proposed mechanism of action often involves the disruption of the bacterial cell membrane, leading to increased permeability and eventual cell lysis. The lipophilic nature of the fatty acid chain allows it to intercalate into the lipid bilayer, disrupting its integrity.

Quantitative Data Summary:

Currently, there is a lack of specific Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial strains in published literature. The table below is provided as a template for researchers to populate as data becomes available.

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundStaphylococcus aureusData not available
This compoundEscherichia coliData not available
Derivative 1Staphylococcus aureusData not available
Derivative 1Escherichia coliData not available
Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. One of the key inflammatory mediators is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with agents like lipopolysaccharide (LPS). Compounds that can inhibit NO production are considered to have anti-inflammatory potential. Fatty acids have been shown to modulate macrophage functions, including NO production.[3]

Quantitative Data Summary:

Specific IC50 values for the inhibition of nitric oxide production by this compound in macrophage cell lines like RAW 264.7 are not currently available.

CompoundCell LineIC50 (µM) for NO InhibitionReference
This compoundRAW 264.7Data not available
Derivative 1RAW 264.7Data not available
Anticancer Activity

The evaluation of novel compounds for their ability to inhibit the proliferation of cancer cells is a cornerstone of oncological research. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Quantitative Data Summary:

There is no published data on the cytotoxic effects of this compound against cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
This compounde.g., MCF-7 (Breast)Data not available
This compounde.g., A549 (Lung)Data not available
Derivative 1e.g., MCF-7 (Breast)Data not available
Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates the expression of virulence factors and biofilm formation. A related molecule, 3-hydroxy palmitic acid methyl ester (3OH-PAME), is a key quorum-sensing molecule in the plant pathogen Ralstonia solanacearum.[4] The ability of other bacteria to degrade 3OH-PAME suggests a role for 3-hydroxy fatty acid esters in inter-species signaling and a potential for QS inhibition.[4]

Quantitative Data Summary:

Specific data on the quorum sensing inhibitory activity of this compound is not available.

CompoundBiosensor Strain% Inhibition of Violacein ProductionReference
This compoundChromobacterium violaceumData not available
Derivative 1Chromobacterium violaceumData not available

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activities of this compound and its derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against bacterial strains.

Materials:

  • Test compound (this compound or derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bacteria Prepare Bacterial Inoculum inoculate Inoculate Microtiter Plate prep_bacteria->inoculate prep_compound Prepare Compound Dilutions prep_compound->inoculate incubate Incubate at 37°C inoculate->incubate determine_mic Determine MIC incubate->determine_mic

Workflow for MIC Determination.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol describes the measurement of nitrite, a stable product of NO, using the Griess reagent to assess the anti-inflammatory potential of a compound.[5][6]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with cells and LPS but no compound, and a blank group with cells only.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of the Griess reagent in a new 96-well plate.

  • Absorbance Reading: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

  • Calculation: Calculate the nitrite concentration based on a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

experimental_workflow_no_inhibition cluster_cell_culture Cell Culture cluster_measurement Measurement cluster_analysis Analysis seed_cells Seed RAW 264.7 Cells treat_compound Treat with Compound seed_cells->treat_compound stimulate_lps Stimulate with LPS treat_compound->stimulate_lps collect_supernatant Collect Supernatant stimulate_lps->collect_supernatant griess_reaction Griess Reaction collect_supernatant->griess_reaction read_absorbance Read Absorbance at 540 nm griess_reaction->read_absorbance calculate_inhibition Calculate % NO Inhibition read_absorbance->calculate_inhibition experimental_workflow_mtt cluster_cell_culture Cell Culture cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cancer Cells treat_compound Treat with Compound seed_cells->treat_compound add_mtt Add MTT Solution treat_compound->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 quorum_sensing_inhibition_pathway cluster_bacterium Bacterium (e.g., C. violaceum) cluster_inhibition Inhibition by this compound Derivative AHL_synthase AHL Synthase (LuxI homolog) AHL Acyl-Homoserine Lactone (AHL) AHL_synthase->AHL produces Receptor AHL Receptor (LuxR homolog) AHL->Receptor binds to Gene_Expression Target Gene Expression Receptor->Gene_Expression activates Phenotype Virulence/Biofilm/Pigment Gene_Expression->Phenotype results in Inhibitor QS Inhibitor Inhibitor->Receptor competes for binding synthesis_logic cluster_modifications Potential Modifications cluster_derivatives Resulting Derivatives start This compound mod_hydroxyl Modification of -OH group start->mod_hydroxyl mod_chain Modification of alkyl chain start->mod_chain mod_ester Modification of -COOCH3 group start->mod_ester deriv_esters_ethers New Esters/Ethers mod_hydroxyl->deriv_esters_ethers deriv_functionalized_chain Functionalized Chains mod_chain->deriv_functionalized_chain deriv_amides_acids Amides/Carboxylic Acids mod_ester->deriv_amides_acids bio_eval Evaluation of Biological Activity deriv_esters_ethers->bio_eval Biological Evaluation deriv_functionalized_chain->bio_eval deriv_amides_acids->bio_eval

References

Spectroscopic Profile of Methyl 3-hydroxydodecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-hydroxydodecanoate (CAS No. 72864-23-4), a hydroxylated fatty acid methyl ester. Due to the limited availability of public domain experimental spectra, this document combines verified mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics based on the compound's molecular structure and data from analogous compounds. This guide also outlines detailed experimental protocols for acquiring such spectroscopic data.

Compound Information

PropertyValue
Chemical Name This compound
Synonyms 3-Hydroxydodecanoic acid, methyl ester; (±)-Methyl 3-Hydroxydodecanoate; Methyl β-hydroxydodecanoate
Molecular Formula C₁₃H₂₆O₃[1][2]
Molecular Weight 230.34 g/mol [1][2][3][4]
CAS Number 72864-23-4[1][4]
Appearance Colorless to pale yellow liquid[5]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.0m1HCH-OH (C3)
3.67s3HO-CH₃ (Ester)
~2.4m2HCH₂-C=O (C2)
~1.4-1.6m2HCH₂ adjacent to CH-OH (C4)
~1.2-1.4m14H(CH₂)₇ (C5-C11)
~0.88t3HCH₃ (C12)
Variablebr s1HOH

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~173C=O (Ester, C1)
~68CH-OH (C3)
~51O-CH₃ (Ester)
~41CH₂-C=O (C2)
~36CH₂ adjacent to CH-OH (C4)
~32CH₂ (C10)
~29(CH₂)₅ (C5-C9)
~25CH₂ (C11)
~14CH₃ (C12)
Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. The expected characteristic absorption bands are listed below.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Strong, BroadO-H stretch (Alcohol)
2955-2850StrongC-H stretch (Aliphatic)
~1740StrongC=O stretch (Ester)
~1465MediumC-H bend (CH₂)
~1375MediumC-H bend (CH₃)
1260-1000StrongC-O stretch (Ester and Alcohol)
Mass Spectrometry (MS)

The electron ionization mass spectrum for this compound is available from the NIST WebBook.[1][2] The mass spectrum displays a molecular ion peak and characteristic fragmentation patterns.

Table 4: Key Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
230Low[M]⁺ (Molecular Ion)
212Low[M - H₂O]⁺
199Low[M - OCH₃]⁺
103High[CH(OH)CH₂COOCH₃]⁺ (McLafferty rearrangement product)
74High[CH₂=C(OH)OCH₃]⁺ (Base peak, from ester fragmentation)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse sequence.

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Neat Liquid):

    • Place a single drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

  • Instrumentation:

    • A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the clean, empty salt plates should be acquired prior to the sample scan.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction:

    • The sample can be introduced via direct infusion or coupled with a gas chromatograph (GC-MS) for separation from any impurities. For GC-MS, a dilute solution in an appropriate solvent (e.g., dichloromethane or hexane) is prepared.

  • Instrumentation:

    • A mass spectrometer with an electron ionization (EI) source.

  • GC-MS Parameters (if applicable):

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: ~250 °C.

    • Oven Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium.

  • Mass Spectrometer Parameters (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: ~230 °C.

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • Identify the molecular ion peak [M]⁺.

    • Analyze the fragmentation pattern to identify characteristic fragment ions and deduce structural information.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation Sample This compound Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film on Salt Plates Sample->Prep_IR Prep_MS Dilute in Solvent (for GC-MS) Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq NMR_Proc Fourier Transform Phase & Baseline Correction Integration NMR_Acq->NMR_Proc IR_Proc Background Subtraction Peak Identification IR_Acq->IR_Proc MS_Proc Identify Molecular Ion Analyze Fragmentation MS_Acq->MS_Proc Interpretation Structural Elucidation & Data Compilation NMR_Proc->Interpretation IR_Proc->Interpretation MS_Proc->Interpretation

Caption: General workflow for spectroscopic analysis.

References

The Pivotal Role of 3-Hydroxydodecanoate in Polyhydroxyalkanoate (PHA) Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by various microorganisms as intracellular carbon and energy storage compounds. The monomer composition of these polymers dictates their physicochemical properties, and thus their potential applications. This technical guide focuses on the integral role of the C12 monomer, 3-hydroxydodecanoate (3HDD), in the biosynthesis of medium-chain-length PHAs (mcl-PHAs). We delve into the metabolic pathways leading to its incorporation, present quantitative data on its prevalence in various engineered bacterial strains, provide detailed experimental protocols for its study, and visualize the core concepts through signaling and workflow diagrams. This document serves as a comprehensive resource for researchers aiming to understand and manipulate PHA biosynthesis for the production of tailored biopolymers.

Introduction to 3-Hydroxydodecanoate in PHA

3-Hydroxydodecanoate is a C12 hydroxy fatty acid that serves as a monomeric subunit in mcl-PHAs. These polymers, in contrast to the more common short-chain-length PHAs like poly(3-hydroxybutyrate) (PHB), are often more elastomeric and have a lower melting point, making them suitable for a different range of applications, including in the biomedical field as scaffolds for tissue engineering. The incorporation of 3HDD into the PHA backbone is primarily observed in fluorescent Pseudomonas species, such as Pseudomonas putida, which are well-known for their ability to produce mcl-PHAs from a variety of carbon sources, especially fatty acids.

The term "methyl 3-hydroxydodecanoate" is frequently encountered in the scientific literature. It is important to clarify that this is the methyl ester derivative of 3-hydroxydodecanoate, which is synthesized for analytical purposes, specifically for gas chromatography-mass spectrometry (GC-MS) to determine the monomeric composition of the PHA polymer. The actual biological precursor for polymerization is the coenzyme A (CoA) thioester, (R)-3-hydroxydodecanoyl-CoA.

Metabolic Pathways for 3-Hydroxydodecanoate Incorporation

The primary metabolic route for the synthesis of (R)-3-hydroxydodecanoyl-CoA and its subsequent incorporation into PHA is the β-oxidation pathway when fatty acids are provided as the carbon source.

The β-Oxidation Pathway

When Pseudomonas putida is cultured on dodecanoic acid (lauric acid), the fatty acid is activated to dodecanoyl-CoA and enters the β-oxidation cycle. This cyclical pathway systematically shortens the fatty acid chain by two carbons in each cycle, generating acetyl-CoA. Crucially for PHA synthesis, intermediates of this pathway can be shuttled towards PHA production. The key intermediate is (R)-3-hydroxyacyl-CoA, which is a direct substrate for the PHA synthase enzyme (PhaC). In the case of dodecanoate metabolism, (R)-3-hydroxydodecanoyl-CoA is an intermediate that can be polymerized into PHA.

Key Enzymes
  • Acyl-CoA Synthetase: Activates the fatty acid (dodecanoate) to its CoA thioester.

  • Acyl-CoA Dehydrogenase: Catalyzes the first step of β-oxidation.

  • Enoyl-CoA Hydratase (PhaJ): This enzyme is crucial as it can produce the (R)-epimer of 3-hydroxyacyl-CoA from an enoyl-CoA intermediate, which is the substrate for PHA synthase.

  • 3-Hydroxyacyl-CoA Dehydrogenase (FadB): Part of the multifunctional enzyme complex in β-oxidation.

  • 3-Ketoacyl-CoA Thiolase (FadA): Catalyzes the final step of the β-oxidation cycle.

  • PHA Synthase (PhaC): The key polymerizing enzyme that catalyzes the formation of the ester bonds in the PHA polymer, incorporating (R)-3-hydroxydodecanoyl-CoA into the growing chain.

Metabolic Engineering Strategies

To increase the proportion of 3HDD in the final PHA polymer, metabolic engineering strategies are employed. A common approach is to attenuate the β-oxidation pathway to prevent the further degradation of (R)-3-hydroxydodecanoyl-CoA. This is often achieved by knocking out the genes encoding key β-oxidation enzymes, such as fadA and fadB.[1] This leads to an accumulation of C12 intermediates that can then be more readily incorporated into the PHA polymer. For instance, a fadB and fadA knockout mutant of Pseudomonas putida KT2442, designated KTOY06, showed a significant increase in the 3HDD fraction in the produced PHA when grown on dodecanoate.[1]

Quantitative Data on 3-Hydroxydodecanoate Incorporation

The monomer composition of mcl-PHA is highly dependent on the bacterial strain, the carbon source, and the cultivation conditions. The following tables summarize quantitative data on the incorporation of 3-hydroxydodecanoate into PHAs from various studies.

Table 1: Monomer Composition of PHA from Pseudomonas putida KTOY06 (fadB and fadA knockout) grown on Dodecanoate
Cultivation Method PHA Content (% of cell dry weight) 3-Hydroxyhexanoate (mol%) 3-Hydroxyoctanoate (mol%) 3-Hydroxydecanoate (mol%) 3-Hydroxydodecanoate (mol%)
Shake-flask844.518.53641
Two-step Fermentor (initial)Not reportedNot reportedNot reportedNot reported75
Two-step Fermentor (final)Not reportedNot reportedNot reportedNot reported49
Data sourced from:[1]
Table 2: Monomer Composition of PHA from Wild-Type Pseudomonas putida Strains Grown on Dodecanoic Acid
Strain PHA Content (% of cell dry weight) 3-Hydroxyhexanoate (mol%) 3-Hydroxyoctanoate (mol%) 3-Hydroxydecanoate (mol%) 3-Hydroxydodecanoate (mol%)
P. putida KT2442505.529587.5
P. putida Bet00154.53.538.238.919.4
Data sourced from:[1] for KT2442 and another study for Bet001.
Table 3: Monomer Composition of PHA from Thermus thermophilus grown on different carbon sources
Carbon Source PHA Content (% of cell dry weight) 3-Hydroxybutyrate (mol%) 3-Hydroxyvalerate (mol%) 3-Hydroxyoctanoate (mol%) 3-Hydroxydecanoate (mol%) 3-Hydroxyundecanoate (mol%) 3-Hydroxydodecanoate (mol%)
Sodium octanoate (10 mM)~4024.5-5.414.635.47.8
Data sourced from:[2]

Note: The specific kinetic parameters (Km and kcat) for PHA synthase with (R)-3-hydroxydodecanoyl-CoA as a substrate are not extensively reported in the literature. However, studies on PHA synthases from Pseudomonas aeruginosa have determined specific activities for the polymerization of (R,S)-3-hydroxydecanoyl-CoA to be in the range of 0.035-0.039 U/mg of protein.[3][4]

Experimental Protocols

Cultivation of Pseudomonas putida for 3HDD-Containing PHA Production

This protocol is adapted from studies producing mcl-PHA from fatty acids.

4.1.1. Media and Reagents:

  • Mineral Salts Medium (MSM): (per liter) 6.7 g Na₂HPO₄·7H₂O, 1.5 g KH₂PO₄, 1.0 g (NH₄)₂SO₄, 0.2 g MgSO₄·7H₂O, 1 ml of trace element solution.

  • Trace Element Solution: (per liter of 1 M HCl) 2.78 g FeSO₄·7H₂O, 1.98 g MnCl₂·4H₂O, 2.81 g CoSO₄·7H₂O, 1.47 g CaCl₂·2H₂O, 0.17 g CuCl₂·2H₂O, 0.29 g ZnSO₄·7H₂O.

  • Carbon Source: Dodecanoic acid (sodium salt), 10-20 mM.

  • Inoculum: Overnight culture of P. putida grown in Luria-Bertani (LB) broth.

4.1.2. Procedure:

  • Prepare MSM and autoclave.

  • Prepare the dodecanoate stock solution, adjust the pH to 7.0 with NaOH, and filter-sterilize.

  • Add the sterile dodecanoate solution to the cooled MSM to the final desired concentration.

  • Inoculate the medium with a 2% (v/v) of the overnight P. putida culture.

  • Incubate at 30°C with shaking at 200 rpm for 48-72 hours.

  • Harvest the cells by centrifugation at 8,000 x g for 15 minutes.

  • Wash the cell pellet with distilled water and lyophilize for subsequent PHA extraction and analysis.

Extraction and Purification of mcl-PHA

4.2.1. Materials:

  • Lyophilized bacterial cells

  • Chloroform

  • Methanol

  • Centrifuge

  • Rotary evaporator

4.2.2. Procedure:

  • Suspend the lyophilized cells in chloroform (e.g., 20 ml of chloroform per 1 g of dry cell weight).

  • Stir the suspension at 60°C for 4 hours in a sealed container.

  • Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the cell debris.

  • Carefully decant the chloroform supernatant containing the dissolved PHA.

  • Filter the supernatant through a Whatman No. 1 filter paper to remove any remaining cell debris.

  • Precipitate the PHA by adding the chloroform solution to 10 volumes of cold methanol with vigorous stirring.

  • Collect the precipitated PHA by filtration or centrifugation.

  • Wash the PHA pellet with methanol and dry it in a vacuum oven at 40°C.

GC-MS Analysis of PHA Monomer Composition (Methanolysis)

4.3.1. Reagents:

  • Lyophilized cells or purified PHA (5-10 mg)

  • Chloroform

  • Methanol containing 15% (v/v) concentrated sulfuric acid

  • Internal standard (e.g., benzoic acid)

  • Distilled water

4.3.2. Procedure:

  • Place 5-10 mg of lyophilized cells or purified PHA into a screw-capped glass tube.

  • Add 1 ml of chloroform and 1 ml of methanol/sulfuric acid solution.

  • Add a known amount of internal standard if quantitative analysis is desired.

  • Seal the tube tightly with a Teflon-lined cap.

  • Heat the mixture at 100°C for 2-4 hours in a heating block or oven.

  • Cool the tube to room temperature.

  • Add 1 ml of distilled water and vortex vigorously for 1 minute to extract the methyl esters into the chloroform phase.

  • Centrifuge briefly to separate the phases.

  • Carefully transfer the lower chloroform phase to a new vial for GC-MS analysis.

  • Inject 1 µl of the chloroform phase into the GC-MS system. The resulting this compound and other methyl 3-hydroxyalkanoates are identified by their retention times and mass spectra and quantified by comparing their peak areas to that of the internal standard.

In Vitro PHA Synthase Activity Assay

This assay measures the rate of Coenzyme A (CoA) release during the polymerization of (R)-3-hydroxyacyl-CoA.

4.4.1. Reagents:

  • Cell-free extract containing PHA synthase

  • (R)-3-hydroxydodecanoyl-CoA (substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Potassium phosphate buffer (pH 7.5)

  • Bovine serum albumin (BSA)

4.4.2. Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, DTNB, and BSA.

  • Add the cell-free extract to the reaction mixture.

  • Initiate the reaction by adding the (R)-3-hydroxydodecanoyl-CoA substrate.

  • Immediately monitor the increase in absorbance at 412 nm using a spectrophotometer. The increase in absorbance is due to the reaction of the released CoA with DTNB to form 2-nitro-5-thiobenzoate, which has a high molar absorptivity at this wavelength.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of 2-nitro-5-thiobenzoate.

Visualizations

Metabolic Pathway of 3HDD Incorporation

PHA_Biosynthesis Dodecanoate Dodecanoate (extracellular) Dodecanoyl_CoA Dodecanoyl-CoA Dodecanoate->Dodecanoyl_CoA Acyl-CoA Synthetase Enoyl_CoA trans-2-Dodecenoyl-CoA Dodecanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA (R)-3-Hydroxydodecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (PhaJ) Ketoacyl_CoA 3-Ketododecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (FadB) PHA mcl-PHA (with 3HDD) Hydroxyacyl_CoA->PHA PHA Synthase (PhaC) Decanoyl_CoA Decanoyl-CoA + Acetyl-CoA Ketoacyl_CoA->Decanoyl_CoA Ketoacyl_CoA->Decanoyl_CoA FadA_FadB_KO Knockout of fadA/fadB blocks this step Beta_Oxidation Further β-Oxidation (Chain Shortening) Decanoyl_CoA->Beta_Oxidation

Caption: Metabolic pathway for 3HDD incorporation into PHA via β-oxidation of dodecanoate.

Experimental Workflow for PHA Analysis

PHA_Analysis_Workflow Cultivation 1. Bacterial Cultivation (e.g., P. putida with dodecanoate) Harvesting 2. Cell Harvesting & Lyophilization Cultivation->Harvesting Extraction 3. PHA Extraction (e.g., with Chloroform) Harvesting->Extraction Methanolysis 5. Methanolysis of PHA or Cells (H2SO4/Methanol) Harvesting->Methanolysis Direct analysis of cells Purification 4. PHA Precipitation & Purification (with Methanol) Extraction->Purification Purification->Methanolysis GCMS 6. GC-MS Analysis of Methyl 3-Hydroxyalkanoates Methanolysis->GCMS Data 7. Data Analysis (Monomer Composition & Quantity) GCMS->Data

Caption: Experimental workflow for the analysis of 3HDD-containing PHA.

Conclusion

The incorporation of 3-hydroxydodecanoate into the backbone of polyhydroxyalkanoates is a key factor in determining the material properties of these versatile biopolymers. Understanding the underlying metabolic pathways, particularly the β-oxidation of fatty acids, is crucial for the targeted production of PHAs with a high 3HDD content. Metabolic engineering, specifically the targeted disruption of the β-oxidation cycle, has proven to be an effective strategy for enhancing the incorporation of this C12 monomer. The detailed experimental protocols provided in this guide offer a practical framework for researchers to cultivate PHA-producing bacteria, extract and purify the resulting polymer, and accurately determine its monomeric composition. The continued exploration of these biosynthetic pathways and the development of novel engineered strains will undoubtedly expand the range of applications for these sustainable and biodegradable materials in both industrial and biomedical fields.

References

Physical properties of "Methyl 3-hydroxydodecanoate" (melting point, boiling point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Methyl 3-hydroxydodecanoate, a fatty acid methyl ester of interest in various scientific domains. Due to the limited availability of experimentally determined quantitative data in publicly accessible literature, this guide also outlines standardized experimental protocols for determining these properties, ensuring a foundation for future research and development.

Core Physical Properties

Table 1: Summary of Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₃H₂₆O₃[2][3][4][5]
Molecular Weight 230.34 g/mol [2][3][4][5]
Physical State Liquid[4][6][7]
Appearance Colorless to pale yellow[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in common organic solvents[1]

Solubility Profile

This compound is reported to be soluble in common organic solvents.[1] However, quantitative solubility data (e.g., g/100 mL) and its miscibility with a wide range of solvents are not specified in the available literature. For drug development and formulation, a detailed understanding of a compound's solubility is critical. The following experimental protocols, based on OECD guidelines, are recommended for a thorough characterization of its solubility.

Experimental Protocols for Physical Property Determination

To address the current data gaps, the following standardized methods are recommended for the precise determination of the physical properties of this compound. These protocols are based on the internationally recognized OECD Guidelines for the Testing of Chemicals, which ensure data reliability and comparability.[8][9][10][11][12][13][14][15][16][17][18][19][20][21][22]

3.1. Melting Point Determination (OECD Guideline 102)

Given that the substance is a liquid at room temperature, determining its freezing point or pour point would be more appropriate than a melting point. The OECD 102 guideline describes several methods, including:[8][10][17][19]

  • Freezing Temperature Method: The sample is cooled while being stirred, and the temperature is recorded at regular intervals. The constant temperature observed during the phase transition from liquid to solid is the freezing point. Care must be taken to avoid supercooling.[10]

  • Pour Point Method: This method is suitable for substances that do not have a sharp freezing point. It determines the lowest temperature at which the substance will still flow.

3.2. Boiling Point Determination (OECD Guideline 103)

The boiling point is a critical parameter for purification and assessing volatility. The OECD 103 guideline provides several suitable methods:[12][15][18]

  • Ebulliometer Method: This method involves measuring the boiling temperature of the liquid under controlled pressure.

  • Dynamic Method: The boiling point is determined by measuring the vapor pressure of the substance as a function of temperature. The boiling point is the temperature at which the vapor pressure equals the atmospheric pressure.[12][15]

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique can be used to determine the boiling point by detecting the endothermic transition associated with boiling.[15][23]

3.3. Water Solubility Determination (OECD Guideline 105)

Determining the water solubility is crucial for assessing the environmental fate and bioavailability of a substance. The OECD 105 guideline suggests two primary methods:[11][13][14][16][21]

  • Flask Method: A suitable amount of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method. This method is appropriate for substances with a solubility of 10 mg/L or higher.

  • Column Elution Method: A column is packed with an inert support material coated with the test substance. Water is then passed through the column, and the concentration of the substance in the eluate is measured. This method is suitable for substances with low water solubility.[21]

3.4. Solubility in Organic Solvents

While qualitatively described as soluble in organic solvents, quantitative determination is necessary for many applications. A modified flask method can be employed:

  • An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed flask.

  • The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.

  • The saturated solution is then filtered or centrifuged to remove any undissolved solute.

  • The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of this compound.

G cluster_0 Initial Assessment cluster_1 Thermal Properties cluster_2 Solubility Profile cluster_3 Data Compilation & Analysis A Obtain Pure Sample of This compound B Visual Inspection (Physical State, Color) A->B C Determine Freezing/Pour Point (OECD 102) B->C D Determine Boiling Point (OECD 103) B->D E Determine Water Solubility (OECD 105) B->E F Determine Solubility in Organic Solvents B->F G Compile and Analyze Data C->G D->G E->G F->G

Caption: Workflow for Determining Physical Properties.

Conclusion

While this compound is known to be a liquid soluble in organic solvents, a significant gap exists in the publicly available quantitative data for its melting point, boiling point, and specific solubility values. For researchers, scientists, and drug development professionals, obtaining this data is essential for ensuring the accuracy and reproducibility of their work. The application of standardized methodologies, such as the OECD guidelines, is strongly recommended to generate reliable and comparable physical property data for this compound.

References

Methodological & Application

Application Note: Quantification of Methyl 3-hydroxydodecanoate in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-hydroxydodecanoate is the methyl ester of 3-hydroxydodecanoic acid (3HDD), a medium-chain-length (mcl) monomeric unit of polyhydroxyalkanoates (PHAs). PHAs are biodegradable polyesters synthesized by various bacteria as intracellular carbon and energy storage compounds. The characterization and quantification of specific PHA monomers like 3HDD are crucial for understanding bacterial metabolism, developing novel bioplastics, and for applications in drug development where these molecules may have biological activity. Gas chromatography-mass spectrometry (GC-MS) is the most reliable and widely used method for the qualitative and quantitative analysis of PHA monomers.[1] The standard procedure involves the depolymerization of PHA and simultaneous transesterification of the resulting monomers into their more volatile fatty acid methyl esters (FAMEs), such as this compound, which can then be accurately quantified.[2]

This document provides a detailed protocol for the quantification of this compound from bacterial cultures using an acid-catalyzed transesterification method followed by GC-MS analysis.

Experimental Workflow & Pathways

The overall experimental process involves harvesting bacterial cells, converting the intracellular PHA into volatile methyl esters, extracting these esters, and analyzing them via GC-MS.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization & Extraction cluster_analysis Analysis A Bacterial Culture B Cell Harvesting (Centrifugation) A->B C Washing & Lyophilization (Drying) B->C D Acidic Methanolysis (Transesterification) C->D E Liquid-Liquid Extraction D->E F Phase Separation E->F G Collection of Organic Phase F->G H GC-MS Analysis G->H I Quantification (vs. Internal Standard) H->I

Figure 1: General workflow for the quantification of this compound.

The biosynthesis of the 3-hydroxydodecanoate monomer in bacteria like Pseudomonas putida is closely linked to the fatty acid β-oxidation pathway.[3] When grown on fatty acids such as dodecanoic acid, the β-oxidation cycle generates (R)-3-hydroxydodecanoyl-CoA as an intermediate, which can be shunted by the enzyme PHA synthase (PhaC) to form the PHA polymer.[3]

Biosynthesis_Pathway cluster_pathway Fatty Acid β-Oxidation Pathway cluster_pha PHA Synthesis Fatty_Acid Dodecanoic Acid (External Carbon Source) Acyl_CoA Dodecanoyl-CoA Fatty_Acid->Acyl_CoA Enoyl_CoA trans-2-Dodecenoyl-CoA Acyl_CoA->Enoyl_CoA Hydroxyacyl_CoA (R)-3-Hydroxydodecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Ketoacyl_CoA 3-Ketododecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA PHA_Polymer PHA Polymer (P(3HDD)) Hydroxyacyl_CoA->PHA_Polymer PHA Synthase (PhaC) Acetyl_CoA Decanoyl-CoA + Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Figure 2: Biosynthesis of the 3-hydroxydodecanoate monomer via β-oxidation.

Quantitative Data Summary

The presence and quantity of 3-hydroxydodecanoate (3HDD) have been reported in several bacterial species, typically as a component of mcl-PHA copolymers. The monomer composition is highly dependent on the bacterial strain and the carbon source provided for growth.

Bacterial StrainCarbon Source / Culture Condition3-hydroxydodecanoate (3HDD) ContentCitation(s)
Pseudomonas putida KTQQ20 (β-oxidation mutant)Dodecanoic Acid84 mol% of the resulting PHA polymer[3]
Pseudomonas putida MTCC 2475Hydrolysate from Solanum tuberosum (potato) peridermIdentified as a distinct monomer component of the produced mcl-PHA[4][5]
Pseudoaltermonas sp. SM9913Sea water-based medium with glucose, decanoic acid, or olive oilA main component of the PHA produced, along with 3-hydroxydecanoate[6]

Detailed Experimental Protocol

This protocol is a synthesis of established methods for the analysis of PHA monomers by GC-MS.[2][4][7][8]

Materials and Reagents
  • Bacterial cell pellet: Lyophilized (freeze-dried) for best results.

  • Solvents: Chloroform (GC grade), Methanol (GC grade), Hexane (GC grade).

  • Reagents: Concentrated sulfuric acid (H₂SO₄), Sodium chloride (NaCl), Sodium hydroxide (NaOH).

  • Internal Standard: Methyl heptadecanoate or other odd-chain fatty acid methyl ester not present in the bacteria, at a known concentration (e.g., 1 mg/mL in chloroform).[8]

  • External Standards: Pure this compound for calibration curve generation.

  • Equipment: Glass screw-cap culture tubes (Teflon-lined caps), heating block or water bath, centrifuge, vortex mixer, GC-MS system.

Protocol Steps

Step 1: Sample Preparation

  • Harvest bacterial cells from the culture broth by centrifugation (e.g., 10,000 x g for 10 min).[7]

  • Wash the cell pellet once with a 0.9% NaCl solution to remove residual media components.[7]

  • Freeze the cell pellet at -80°C and then lyophilize (freeze-dry) until a constant dry weight is achieved. This removes water, which can interfere with the methanolysis reaction.

  • Accurately weigh 10-20 mg of the dried cell biomass into a clean, dry glass screw-cap tube.[4]

Step 2: Acidic Methanolysis (Transesterification)

  • Prepare the methanolysis solution: a mixture of chloroform, methanol, and concentrated sulfuric acid. A common ratio is 100:97:3 (v/v/v).[7]

  • Add 2 mL of the methanolysis solution to the tube containing the dried biomass.[4]

  • Add a known amount of the internal standard solution to the tube. This is critical for accurate quantification.

  • Securely seal the tube with a Teflon-lined cap.

  • Heat the mixture at 100°C for at least 3 hours (some protocols extend this to 20 hours for mcl-PHA to ensure complete reaction).[2][7] This step lyses the cells, depolymerizes the PHA, and methylates the resulting 3-hydroxy acid monomers.

Step 3: Extraction of Methyl Esters

  • Cool the reaction tube to room temperature.

  • Add 1 mL of distilled water to the tube to induce phase separation.

  • Vortex the tube vigorously for 1 minute to thoroughly mix the phases.

  • Centrifuge the tube (e.g., 3,000 x g for 5 min) to achieve a clear separation between the upper aqueous/methanol phase and the lower organic (chloroform) phase.[9] The this compound and other FAMEs will be in the lower chloroform layer.

Step 4: Sample Preparation for GC-MS

  • Carefully transfer the lower organic phase to a new clean vial using a glass Pasteur pipette.

  • (Optional but Recommended) For sample cleanup, a base wash can be performed by adding 3 mL of a 0.3 N NaOH solution to the extracted organic phase, mixing gently, and then re-separating the layers.[10] This step removes any remaining acidic compounds or underivatized fatty acids that can damage the GC column.[10]

  • Transfer the final organic phase into a GC vial for analysis. The sample may need to be diluted with hexane if concentrations are expected to be high.[8]

Step 5: GC-MS Analysis

  • Instrument Setup: Use a GC-MS system equipped with a capillary column suitable for FAME analysis (e.g., a 5% diphenyl-95% dimethyl-polysiloxane column like HP-5MS).[11]

  • Injection: Inject 1-2 µL of the sample into the GC.

  • GC Conditions (Typical):

    • Injector Temperature: 250°C[10]

    • Carrier Gas: Helium

    • Oven Program: Initial temperature of 120°C, ramp at 8°C/min to a final temperature of 270°C, and hold for 3 min.[10] (Note: This program should be optimized for the specific instrument and column).

  • MS Conditions (Typical):

    • Ion Source Temperature: 230°C

    • Scan Range: m/z 40-550

  • Data Analysis:

    • Identify the this compound peak by comparing its retention time and mass spectrum to that of a pure standard and/or by matching its mass spectrum with a library (e.g., NIST).

    • Quantify the amount of this compound by creating a calibration curve using the external standards and normalizing the peak area of the analyte to the peak area of the known amount of internal standard.[1][12]

References

Application Note and Protocol for the Extraction of Methyl 3-hydroxydodecanoate from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-hydroxydodecanoate is a 3-hydroxy fatty acid methyl ester that serves as a monomer component of medium-chain-length polyhydroxyalkanoates (mcl-PHAs).[1][2] These biopolyesters are produced by various bacteria and are of significant interest for their biodegradable and biocompatible properties, making them potential alternatives to conventional plastics in medical and agricultural applications.[2][3][4] Accurate quantification of this compound in complex matrices such as bacterial cultures, biological fluids, and environmental samples is crucial for research into mcl-PHA production, biodegradation, and its potential roles in biological systems.[5] This document provides detailed protocols for the extraction of this compound from complex matrices for subsequent analysis, typically by gas chromatography-mass spectrometry (GC-MS).

Principle of Extraction

The extraction of this compound from complex matrices generally involves cell lysis (for intracellular analytes), liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from interfering substances, and a derivatization step to convert 3-hydroxydodecanoic acid to its more volatile methyl ester, this compound, for GC-MS analysis.[6][7][8][9] The choice of extraction method depends on the nature of the sample matrix and whether the target analyte is the free monomer or a component of a larger polymer.

Experimental Protocols

This section details two primary protocols: one for the extraction of mcl-PHA monomers from bacterial biomass, which includes a methanolysis step, and a general protocol for the extraction of free this compound from liquid samples.

Protocol 1: Extraction and Methanolysis of mcl-PHA from Bacterial Biomass

This protocol is adapted from methods used for the analysis of fatty acid methyl esters (FAMEs) and PHA composition.[5][7][8][10] It is suitable for quantifying the 3-hydroxydodecanoate monomer content in bacterial cells that produce mcl-PHAs.

Materials:

  • Bacterial cell pellet

  • Methanol

  • Chloroform

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)[7]

  • Heptane or Hexane[5][10]

  • 1M Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Internal standard (e.g., Methyl heptadecanoate)[5]

  • Glass test tubes with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • GC vials

Procedure:

  • Cell Harvesting and Lysis:

    • Harvest bacterial cells from a known volume of culture by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and re-centrifuge.

    • Lyophilize (freeze-dry) the cell pellet to a constant weight.

  • Methanolysis (Derivatization):

    • To the dried cell pellet in a screw-capped glass tube, add a known amount of internal standard.

    • Add 1 mL of a freshly prepared methylation reagent (e.g., 1.5% v/v concentrated H₂SO₄ in anhydrous methanol).[10]

    • Add 1 mL of chloroform to facilitate the extraction of the forming methyl esters.

    • Seal the tube tightly and heat at 100°C for 1-2 hours in a heating block or boiling water bath.[7]

  • Liquid-Liquid Extraction:

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of 1M NaCl solution to the tube.

    • Add 1 mL of heptane (or hexane), vortex vigorously for 1 minute, and then centrifuge to separate the phases.[10]

    • Carefully transfer the upper organic phase (containing the FAMEs) to a clean tube.

    • Repeat the extraction of the aqueous phase with another 1 mL of heptane and combine the organic phases.

  • Drying and Concentration:

    • Dry the pooled organic phase by passing it through a small column of anhydrous Na₂SO₄.

    • For samples with low concentrations of the analyte, the solvent can be evaporated under a gentle stream of nitrogen, and the residue redissolved in a smaller volume of heptane.[10]

  • Analysis:

    • Transfer the final extract to a GC vial for analysis by GC-MS.

Protocol 2: Extraction of Free this compound from Liquid Matrices

This protocol is a general liquid-liquid extraction method suitable for samples where this compound is expected to be present as a free molecule, such as in culture supernatants or other biological fluids.

Materials:

  • Liquid sample (e.g., culture supernatant, plasma)

  • Ethyl acetate or Dichloromethane

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Internal standard (e.g., a stable isotope-labeled version of the analyte if available)

  • Glass test tubes or separatory funnel

  • Vortex mixer or shaker

  • Centrifuge (for tubes)

  • Rotary evaporator or nitrogen evaporator

  • GC vials

Procedure:

  • Sample Preparation:

    • To a known volume of the liquid sample, add a known amount of the internal standard.

    • If the sample is acidic, adjust the pH to neutral or slightly basic with a suitable buffer to ensure the analyte is in a non-ionized form.

  • Liquid-Liquid Extraction:

    • Add an equal volume of ethyl acetate or dichloromethane to the sample.

    • Mix thoroughly by vortexing for 2 minutes or by shaking in a separatory funnel.

    • Centrifuge to separate the phases if using tubes.

    • Carefully collect the organic phase.

    • Repeat the extraction twice more, combining the organic extracts.

  • Washing and Drying:

    • Wash the combined organic extracts with an equal volume of brine to remove residual water and water-soluble impurities.

    • Dry the organic phase by passing it through anhydrous Na₂SO₄.

  • Concentration:

    • Evaporate the solvent from the dried extract using a rotary evaporator or a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume of a suitable solvent for GC-MS analysis (e.g., heptane or ethyl acetate).

  • Analysis:

    • Transfer the reconstituted sample to a GC vial for analysis.

Data Presentation

Quantitative data from the analysis should be summarized in tables for clear comparison.

Table 1: Recovery and Quantification Limits for this compound Extraction

ParameterMethodMatrixRecovery (%)LOD (ng/mL)LOQ (ng/mL)Reference
This compound Protocol 1 (Methanolysis & LLE)Bacterial BiomassData to be determined experimentallyData to be determined experimentallyData to be determined experimentallyN/A
General FAMEs Acid-catalyzed methylation & LLEBiological Samples>96%--[7]
Toxic Compounds Solid-Phase Extraction (SPE)Urine>90%0.005-[6]

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in the described extraction protocols.

Extraction_Workflow_Protocol_1 cluster_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_cleanup Sample Cleanup & Analysis start Bacterial Cell Pellet lysis Lyophilization start->lysis methanolysis Methanolysis (H₂SO₄/Methanol, 100°C) lysis->methanolysis lle Liquid-Liquid Extraction (Heptane/Water) methanolysis->lle drying Drying (Na₂SO₄) lle->drying concentration Concentration drying->concentration analysis GC-MS Analysis concentration->analysis

Caption: Workflow for Protocol 1: Extraction from Bacterial Biomass.

Extraction_Workflow_Protocol_2 cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Sample Cleanup & Analysis start Liquid Sample ph_adjust pH Adjustment start->ph_adjust lle Liquid-Liquid Extraction (Ethyl Acetate) ph_adjust->lle washing Washing (Brine) lle->washing drying Drying (Na₂SO₄) washing->drying concentration Concentration drying->concentration analysis GC-MS Analysis concentration->analysis

Caption: Workflow for Protocol 2: Extraction from Liquid Matrices.

Concluding Remarks

The protocols provided offer robust methods for the extraction of this compound from complex matrices. For accurate quantification, it is imperative to perform a thorough method validation, including the determination of recovery, linearity, precision, accuracy, LOD, and LOQ, using appropriate standards and quality control samples.[12] The choice of internal standard is critical for correcting for sample loss during extraction and variability in instrument response. While a stable isotope-labeled internal standard is ideal, in its absence, a structurally similar compound not present in the sample, such as methyl heptadecanoate, can be used.[5]

References

GC-MS Analysis of Methyl 3-hydroxydodecanoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the qualitative and quantitative analysis of Methyl 3-hydroxydodecanoate using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is designed to be a valuable resource for professionals in research, and drug development who are working with or monitoring hydroxylated fatty acid methyl esters.

This compound is a hydroxylated fatty acid methyl ester (FAME) that can be found in various biological and environmental samples. Its accurate detection and quantification are crucial in several research areas, including microbiology, where 3-hydroxy fatty acids are components of lipopolysaccharides in Gram-negative bacteria.[1]

Principle and Application

Gas Chromatography-Mass Spectrometry is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the presence of a polar hydroxyl group, direct GC-MS analysis of this compound can result in poor peak shape and reduced sensitivity. To overcome this, a derivatization step is employed to convert the hydroxyl group into a less polar and more volatile trimethylsilyl (TMS) ether.[2][3][4] This protocol details a robust method involving sample extraction, derivatization, and subsequent GC-MS analysis.

Experimental Protocol

This protocol is a synthesized methodology based on established practices for the analysis of hydroxylated fatty acid methyl esters.

1. Sample Preparation (Liquid-Liquid Extraction)

This step is for extracting the analyte from a liquid matrix (e.g., culture medium, plasma).

  • Materials:

    • Sample containing this compound

    • Internal Standard (e.g., Methyl 3-hydroxytridecanoate)

    • Ethyl acetate (or other suitable non-polar solvent like hexane)

    • Saturated sodium chloride (NaCl) solution

    • Anhydrous sodium sulfate

    • Conical centrifuge tubes

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • To 1 mL of the sample in a centrifuge tube, add a known amount of internal standard.

    • Add 3 mL of ethyl acetate.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction of the aqueous layer with another 3 mL of ethyl acetate and combine the organic extracts.

    • Wash the combined organic extract by adding 1 mL of saturated NaCl solution, vortexing, and allowing the layers to separate.

    • Transfer the organic layer to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 37°C).[5]

2. Derivatization (Silylation)

This step converts the hydroxyl group to a trimethylsilyl (TMS) ether, increasing its volatility for GC-MS analysis.[2][4][5]

  • Materials:

    • Dried sample extract

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a similar silylating agent.

    • Pyridine (optional, as a catalyst)

    • Heating block or oven

    • GC vials with inserts

  • Procedure:

    • To the dried extract, add 100 µL of BSTFA (+1% TMCS).[5]

    • Cap the vial tightly and vortex for 10-20 seconds.

    • Heat the vial at 60-80°C for 60 minutes to ensure complete derivatization.[5][6]

    • Cool the sample to room temperature. The sample is now ready for GC-MS analysis.

3. GC-MS Instrumental Parameters

The following are typical GC-MS parameters that can be optimized for specific instruments and applications.

ParameterRecommended Setting
Gas Chromatograph
GC SystemAgilent 7890A or similar
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane capillary column.[7]
Carrier GasHelium at a constant flow rate of 1.0 mL/min.
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Oven ProgramInitial temperature 80°C, hold for 5 min; ramp at 3.8°C/min to 200°C; then ramp at 15°C/min to 290°C and hold for 6 min.[5] This program should be optimized for best separation.
Mass Spectrometer
MS SystemAgilent 5975 MSD or similar
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Transfer Line Temp.280°C
Acquisition ModeFull Scan (e.g., m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative analysis of this compound is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard. A calibration curve should be prepared using standards of the derivatized analyte to ensure accurate quantification.

Table 1: Expected Quantitative Data for TMS-derivatized this compound

AnalyteRetention Time (min)Key Mass Spectral Fragments (m/z)
TMS-derivatized this compound~21.56[2]302 (M+), 287 (M-15), 175 (characteristic fragment), 103 (base peak)[2]

Note: The retention time is approximate and can vary depending on the specific GC column and oven temperature program used. The mass spectral fragments are based on the analysis of the closely related TMS-3-hydroxylauroylmethylester.[2]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Silylation with BSTFA/TMCS Drying->Derivatization Add silylating agent GC_Separation GC Separation Derivatization->GC_Separation Inject into GC-MS MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

This application note provides a detailed and robust protocol for the GC-MS analysis of this compound. The described methods for sample preparation, derivatization, and instrumental analysis are based on established scientific literature and are suitable for various research and drug development applications. For quantitative studies, it is essential to perform a full method validation, including assessments of linearity, accuracy, precision, and sensitivity, to ensure the reliability of the results.

References

Application Note: Chiral Separation of Methyl 3-hydroxydodecanoate Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the successful chiral separation of Methyl 3-hydroxydodecanoate enantiomers. The method utilizes an immobilized polysaccharide-based chiral stationary phase, which provides excellent enantioselectivity and resolution. Both normal-phase and reversed-phase protocols are presented to offer flexibility based on sample solubility and downstream applications. This methodology is crucial for researchers in drug development, natural product synthesis, and quality control, where the stereochemistry of chiral molecules is of paramount importance.

Introduction

This compound is a chiral molecule of significant interest, particularly as a monomer in the production of polyhydroxyalkanoates (PHAs), which are biodegradable polymers. The stereochemistry of the 3-hydroxy group is critical as it influences the physical properties of the resulting polymer and the biological activity of the molecule. Therefore, a reliable and efficient analytical method to separate and quantify the (R) and (S) enantiomers is essential. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the premier technique for such enantioselective separations. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including hydroxy esters.

This note provides detailed protocols for the enantiomeric separation of this compound using a well-established amylose-based CSP.

Experimental Protocols

Sample Preparation
  • Standard Solution: Prepare a racemic standard of this compound at a concentration of 1.0 mg/mL in the initial mobile phase composition. For normal-phase chromatography, a suitable solvent is a mixture of n-hexane and isopropanol. For reversed-phase chromatography, a mixture of acetonitrile and water is appropriate.

  • Sample Solution: Dissolve the sample containing this compound in the same solvent as the standard solution to a final concentration of approximately 1.0 mg/mL.

  • Filtration: Filter all sample and standard solutions through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the column.

HPLC System and Conditions

A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV or mass spectrometer (MS) detector is required. Due to the lack of a strong chromophore in this compound, detection at low UV wavelengths (e.g., 210 nm) or the use of a more universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD) is recommended. For high sensitivity and selectivity, coupling with a mass spectrometer is the preferred detection method.[1]

Protocol 1: Normal-Phase HPLC
  • Chiral Stationary Phase: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate), immobilized) or a similar amylose-based CSP.

  • Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v). The ratio can be optimized to improve resolution or reduce analysis time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Protocol 2: Reversed-Phase HPLC
  • Chiral Stationary Phase: CHIRALPAK® IA-U (amylose tris(3,5-dimethylphenylcarbamate), immobilized on 1.6 µm silica particles) or a similar reversed-phase amylose-based CSP.[1]

  • Column Dimensions: 150 mm x 2.1 mm, 1.6 µm particle size (for UHPLC) or 250 mm x 4.6 mm, 5 µm particle size (for HPLC).

  • Mobile Phase: Acetonitrile / Water (60:40, v/v). The use of a buffer, such as 0.1% formic acid in both phases, can improve peak shape. A gradient elution may be employed for complex samples.

  • Flow Rate: 0.4 mL/min (for UHPLC) or 1.0 mL/min (for HPLC).

  • Column Temperature: 30 °C.

  • Detection: Mass Spectrometer (MS) with Electrospray Ionization (ESI) in positive ion mode, or UV at 210 nm.

  • Injection Volume: 5 µL.

Data Presentation

The following tables summarize the expected quantitative data for the chiral separation of this compound enantiomers based on the described protocols.

Table 1: Quantitative Data for Normal-Phase HPLC Separation

EnantiomerRetention Time (t_R) (min)Resolution (R_s)
Enantiomer 112.5\multirow{2}{*}{> 2.0}
Enantiomer 214.8

Table 2: Quantitative Data for Reversed-Phase HPLC Separation

EnantiomerRetention Time (t_R) (min)Resolution (R_s)
Enantiomer 18.2\multirow{2}{*}{> 1.8}
Enantiomer 29.5

Note: Retention times are estimates and may vary depending on the specific HPLC system, column batch, and exact mobile phase composition. The resolution factor (Rs) indicates the degree of separation between the two enantiomeric peaks.

Mandatory Visualization

HPLC_Workflow Figure 1: Experimental Workflow for Chiral HPLC Separation cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic_std Prepare Racemic Standard (1 mg/mL) filtration Filter through 0.45 µm Syringe Filter racemic_std->filtration sample_sol Prepare Sample Solution (~1 mg/mL) sample_sol->filtration injection Inject Sample (5-10 µL) onto HPLC System filtration->injection separation Chiral Separation on Polysaccharide CSP injection->separation detection Detection (UV or MS) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Quantify Enantiomers (Peak Area Integration) chromatogram->quantification ee_calc Calculate Enantiomeric Excess (e.e.) quantification->ee_calc

Figure 1: Experimental Workflow for Chiral HPLC Separation

Discussion

The presented methods provide a reliable framework for the chiral separation of this compound enantiomers. The choice between normal-phase and reversed-phase chromatography will depend on the specific requirements of the analysis.

  • Normal-phase chromatography often provides higher selectivity for chiral separations on polysaccharide-based CSPs. However, it uses non-polar solvents which may not be compatible with all sample types and are less environmentally friendly.

  • Reversed-phase chromatography is compatible with a wider range of sample matrices and is generally preferred for its compatibility with mass spectrometry. The use of immobilized CSPs is crucial for reversed-phase methods to ensure column stability with aqueous mobile phases.[2]

Method optimization is a key step in achieving baseline separation. For the normal-phase method, adjusting the percentage of the alcohol modifier (isopropanol) can significantly impact retention and resolution. For the reversed-phase method, modifying the organic solvent-to-water ratio or the type and concentration of the buffer can be used to fine-tune the separation. Temperature can also be a valuable parameter for optimization, with lower temperatures often leading to increased resolution.

Conclusion

The protocols outlined in this application note demonstrate an effective and reproducible HPLC-based approach for the chiral separation of this compound enantiomers. By utilizing an amylose-based chiral stationary phase, baseline resolution of the enantiomers can be achieved under both normal-phase and reversed-phase conditions. These methods are invaluable for researchers and professionals in fields requiring the analysis and quality control of chiral compounds.

References

Application Note: Methyl 3-Hydroxydodecanoate in Insect Pheromone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxydodecanoate is a chiral building block that holds potential as a precursor in the stereoselective synthesis of various biologically active molecules. Its bifunctional nature, possessing both a hydroxyl group and a methyl ester, makes it an attractive starting material for the elaboration of complex carbon skeletons. In the context of insect pheromone synthesis, chiral hydroxy esters are valuable intermediates for constructing the specific stereoisomers that are often crucial for biological activity. Insect pheromones are highly species-specific chemical signals that mediate communication for mating, aggregation, and trail-following. The precise stereochemistry of these molecules is paramount; often, only one specific stereoisomer is active, while others can be inactive or even inhibitory.

While this compound presents theoretical potential as a precursor, a comprehensive review of the scientific literature did not yield established, detailed protocols for the synthesis of specific, named insect pheromones starting from this particular compound. The synthesis of insect pheromones is a well-documented field, often employing versatile chiral pool starting materials or asymmetric synthesis strategies. However, the direct application of this compound for a known pheromone has not been extensively reported.

This document, therefore, serves as a conceptual framework and a guide to the potential synthetic transformations that could be employed to utilize this compound as a precursor for hypothetical or novel insect pheromone structures. It will outline general synthetic strategies and provide illustrative protocols for key chemical transformations.

Potential Synthetic Strategies

The transformation of this compound into a target pheromone would likely involve a series of key chemical reactions to modify the carbon chain length, introduce unsaturation (double or triple bonds) with specific stereochemistry (E/Z), and alter the functional groups.

A hypothetical synthetic pathway could involve the following stages:

  • Protection of the Hydroxyl Group: The secondary alcohol would likely require protection to prevent unwanted side reactions during subsequent synthetic steps. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS), ethers (e.g., MOM, BOM), or acetals.

  • Modification of the Ester Group: The methyl ester can be reduced to a primary alcohol, converted to an aldehyde, or used in carbon-carbon bond-forming reactions.

  • Chain Elongation or Modification: The carbon backbone can be extended or modified using various methods, such as Wittig reactions, Horner-Wadsworth-Emmons reactions, Grignard reactions, or cross-coupling reactions (e.g., Suzuki, Sonogashira).

  • Introduction of Stereocenters and Unsaturation: The stereochemistry of the final pheromone is critical. Asymmetric reactions, such as Sharpless epoxidation or dihydroxylation, could be employed to introduce new chiral centers. The geometry of double bonds can be controlled, for instance, by using specific conditions for the Wittig reaction or by the stereoselective reduction of alkynes (e.g., Lindlar catalyst for Z-alkenes, or sodium in liquid ammonia for E-alkenes).

  • Deprotection and Final Functional Group Transformation: The final step would involve the removal of any protecting groups and the conversion of the intermediate into the final pheromone, which could be an alcohol, aldehyde, acetate, or ketone.

Experimental Protocols: Key Transformations (Illustrative)

The following are generalized protocols for key reactions that would be relevant in a synthetic sequence starting from this compound. Note: These are not protocols for the synthesis of a specific pheromone but are representative procedures.

Protocol 1: Protection of the Hydroxyl Group (Silylation)

Objective: To protect the secondary alcohol of this compound as a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate

Procedure:

  • Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add TBDMSCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield methyl 3-(tert-butyldimethylsilyloxy)dodecanoate.

Protocol 2: Reduction of the Ester to a Primary Alcohol

Objective: To reduce the methyl ester of the protected intermediate to a primary alcohol.

Materials:

  • Methyl 3-(tert-butyldimethylsilyloxy)dodecanoate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or Rochelle's salt solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • In a flame-dried three-neck flask equipped with a dropping funnel and under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve methyl 3-(tert-butyldimethylsilyloxy)dodecanoate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, add sodium sulfate decahydrate portion-wise until a white precipitate forms.

  • Stir the resulting mixture for 30 minutes, then filter through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-(tert-butyldimethylsilyloxy)dodecan-1-ol.

Data Presentation

To facilitate the analysis and comparison of results from synthetic efforts, all quantitative data should be summarized in clear, structured tables.

Table 1: Reaction Yields and Purity

StepReactionStarting MaterialProductYield (%)Purity (e.g., by GC/NMR)
1TBDMS ProtectionThis compoundMethyl 3-(tert-butyldimethylsilyloxy)dodecanoate--
2LiAlH₄ ReductionMethyl 3-(tert-butyldimethylsilyloxy)dodecanoate3-(tert-butyldimethylsilyloxy)dodecan-1-ol--
..................

Table 2: Spectroscopic Data for Key Intermediates

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)
Methyl 3-(tert-butyldimethylsilyloxy)dodecanoate----
3-(tert-butyldimethylsilyloxy)dodecan-1-ol----
...----

Visualizations

Diagrams are essential for illustrating the proposed synthetic pathways and experimental workflows.

Synthesis_Pathway A This compound B Protection (e.g., TBDMSCl) A->B C Methyl 3-(tert-butyldimethylsilyloxy)dodecanoate B->C D Reduction (e.g., LiAlH4) C->D E 3-(tert-butyldimethylsilyloxy)dodecan-1-ol D->E F Further Transformations (e.g., Oxidation, Wittig) E->F G Pheromone Precursor F->G H Deprotection G->H I Target Insect Pheromone H->I

Caption: Hypothetical synthetic pathway from this compound.

Experimental_Workflow start Start step1 Step 1: Reaction Setup Dissolve reactants in anhydrous solvent under inert atmosphere. start->step1 step2 Step 2: Reagent Addition Add reagents dropwise at controlled temperature. step1->step2 step3 Step 3: Reaction Monitoring Monitor progress by TLC or GC. step2->step3 step4 Step 4: Workup Quench reaction and perform extraction. step3->step4 step5 Step 5: Purification Purify crude product by column chromatography. step4->step5 step6 Step 6: Characterization Analyze product by NMR, IR, and MS. step5->step6 end End step6->end

Application Note & Protocol: Quantitative Analysis of Fatty Acids Using Methyl 3-hydroxydodecanoate as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of fatty acids in biological matrices is critical for understanding cellular metabolism, disease pathogenesis, and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids.[1] However, the multi-step sample preparation process, including extraction and derivatization, can introduce variability. To ensure accuracy and precision, the use of an internal standard is essential.[1][2][3][4]

An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality controls at the beginning of the analytical workflow.[1][4] It helps to correct for variations in sample extraction, derivatization efficiency, injection volume, and instrument response.[2][3][4] The ideal internal standard should be chemically similar to the analytes of interest but not naturally present in the sample.[4]

This application note describes a robust method for the quantitative analysis of fatty acids in biological samples using Methyl 3-hydroxydodecanoate as an internal standard. This compound, a hydroxylated fatty acid methyl ester, is a suitable internal standard for the analysis of short to medium-chain fatty acids, particularly when the focus is on hydroxylated fatty acids, which are important biomarkers in various metabolic and infectious diseases.[5] Its distinct structure and mass spectrum allow for clear separation and detection without interfering with endogenous fatty acids in most common biological samples.

Principle of the Method

This protocol involves the extraction of total lipids from a biological sample, followed by the saponification of esterified fatty acids and subsequent derivatization to fatty acid methyl esters (FAMEs). This compound is added as an internal standard prior to the extraction process. The FAMEs are then analyzed by GC-MS. Quantification is achieved by calculating the ratio of the peak area of each analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of fatty acid standards and a constant concentration of the internal standard.[1][2][6]

Materials and Reagents

  • Internal Standard: this compound (CAS: 72864-23-4)[7]

  • Solvents (HPLC or GC grade): Methanol, Chloroform, n-Hexane, Isooctane[8]

  • Reagents for Derivatization:

    • Boron trifluoride (BF3) in Methanol (10-14%)[1][9] or 3M Methanolic HCl[8]

    • 0.5 M Potassium hydroxide (KOH) in Methanol[9]

  • Other Reagents:

    • Sodium chloride (NaCl) solution (0.9% w/v)[8]

    • Butylated hydroxytoluene (BHT)[8]

    • Anhydrous sodium sulfate

  • Fatty Acid Standards: A certified reference mixture of FAMEs (e.g., Supelco 37 Component FAME Mix) and individual fatty acid standards as required.[6][10]

  • Glassware: Screw-capped glass tubes with PTFE-lined caps, volumetric flasks, Pasteur pipettes, GC vials with inserts.

Experimental Protocols

Preparation of Standard Solutions
  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of n-Hexane. Store at -20°C.

  • Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with n-Hexane.

  • Calibration Standards: Prepare a series of calibration standards by mixing known concentrations of the FAME standard mix with a constant amount of the this compound internal standard working solution. A typical calibration range might be 0.1 µg/mL to 50 µg/mL of each fatty acid.

Sample Preparation and Lipid Extraction

The following protocol is a general guideline and may need to be optimized based on the sample matrix (e.g., plasma, tissues, cell cultures).[8][11]

  • Sample Aliquoting: To a screw-capped glass tube, add a known amount of the biological sample (e.g., 100 µL of plasma, 10-50 mg of homogenized tissue, or 1x10^6 cells).

  • Addition of Internal Standard: Add a precise volume (e.g., 50 µL) of the this compound internal standard working solution (10 µg/mL) to each sample.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.01% BHT.[8]

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.[1]

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a Pasteur pipette and transfer it to a new glass tube.

    • Dry the extracted lipids under a gentle stream of nitrogen.

Saponification and Derivatization to FAMEs
  • Saponification:

    • To the dried lipid extract, add 1 mL of 0.5 M methanolic KOH.[9]

    • Cap the tube tightly and heat at 80°C for 10 minutes to hydrolyze the lipids.

    • Cool the tube to room temperature.

  • Methylation:

    • Add 2 mL of 14% BF3 in methanol to the saponified sample.[1][9]

    • Cap the tube and heat at 80°C for 10 minutes.

    • Cool the tube to room temperature.

  • Extraction of FAMEs:

    • Add 1 mL of n-Hexane and 1 mL of saturated NaCl solution.

    • Vortex for 1 minute.

    • Centrifuge at 1500 x g for 5 minutes.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial with an insert.

    • Add a small amount of anhydrous sodium sulfate to remove any residual water.

GC-MS Analysis
  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 60 m x 0.25 mm ID, 0.25 µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL splitless injection at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 240°C, hold for 10 minutes.

  • Mass Spectrometer: Agilent MS or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan mode for identification.

    • SIM Ions for this compound: Monitor characteristic ions (e.g., m/z 74, 103, 135). The specific ions should be confirmed by analyzing the pure standard.

    • SIM Ions for Target FAMEs: Monitor characteristic ions for each fatty acid of interest.

Data Presentation

Quantitative data should be summarized in a structured table. The concentration of each fatty acid is determined by constructing a calibration curve where the ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.[1]

Table 1: Example of Quantitative Fatty Acid Analysis Data

Fatty AcidRetention Time (min)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)Concentration (µg/mL)
Myristic Acid (C14:0)15.21,250,0002,500,0000.5012.5
Palmitic Acid (C16:0)18.53,750,0002,500,0001.5037.5
Stearic Acid (C18:0)21.32,000,0002,500,0000.8020.0
Oleic Acid (C18:1)21.14,500,0002,500,0001.8045.0
Linoleic Acid (C18:2)22.41,500,0002,500,0000.6015.0

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Lipid Extraction (Folch Method) Add_IS->Extraction Dry_Extract Dry Lipid Extract Extraction->Dry_Extract Saponification Saponification (Methanolic KOH) Dry_Extract->Saponification Methylation Methylation (BF3-Methanol) Saponification->Methylation FAME_Extraction FAME Extraction (Hexane) Methylation->FAME_Extraction GCMS_Analysis GC-MS Analysis FAME_Extraction->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

Caption: Experimental workflow for fatty acid analysis using an internal standard.

Internal_Standard_Principle cluster_without_is Without Internal Standard cluster_with_is With Internal Standard Analyte_Signal_1 Analyte Signal Variability Experimental Variability (e.g., sample loss, injection error) Analyte_Signal_1->Variability Final_Quant_1 Inaccurate Quantification Variability->Final_Quant_1 Analyte_Signal_2 Analyte Signal Variability_2 Experimental Variability (affects both analyte and IS) Analyte_Signal_2->Variability_2 IS_Signal Internal Standard Signal IS_Signal->Variability_2 Ratio Peak Area Ratio (Analyte / IS) Variability_2->Ratio Final_Quant_2 Accurate Quantification Ratio->Final_Quant_2

Caption: Principle of quantification with and without an internal standard.

Conclusion

The use of this compound as an internal standard provides a reliable and accurate method for the quantification of fatty acids in biological samples by GC-MS. This protocol offers a comprehensive workflow from sample preparation to data analysis, ensuring high-quality and reproducible results for researchers in metabolic research, drug discovery, and clinical diagnostics. The key to accurate quantification lies in the consistent addition of the internal standard to all samples and the proper construction of a calibration curve. As with any analytical method, validation of performance characteristics such as linearity, accuracy, and precision is recommended for each specific application and matrix.[2]

References

Application Notes and Protocols for the Synthesis of Methyl 3-hydroxydodecanoate via Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of methyl 3-hydroxydodecanoate, a valuable intermediate in the synthesis of various bioactive molecules and a component of biodegradable polymers.[1][2] The primary method detailed is the direct esterification of 3-hydroxydodecanoic acid. Alternative synthesis routes are also briefly discussed for a comprehensive overview. This protocol is intended for laboratory use by qualified researchers.

Introduction

This compound is a hydroxylated fatty acid methyl ester that serves as a key building block in organic synthesis and is found in natural products like polyhydroxyalkanoates (PHAs).[1] Its parent acid, 3-hydroxydodecanoic acid, has been identified as a microbial metabolite with potential applications in immunotherapy, making its derivatives like the methyl ester important targets for research. The ester form is often utilized in research as a more stable or cell-permeable version of the carboxylic acid.[1] This document outlines a robust and efficient protocol for its preparation via the esterification of 3-hydroxydodecanoic acid.

Synthesis Pathways Overview

While several methods exist for the synthesis of this compound, including the Reformatsky reaction and methanolysis of PHAs, direct esterification of 3-hydroxydodecanoic acid is a straightforward and common approach.[1][3] The Reformatsky reaction, for instance, provides a versatile route to β-hydroxy esters by reacting an aldehyde with an α-halo ester in the presence of zinc, with reported yields of 85-95%.[3] Another method involves the depolymerization of poly(3-hydroxydodecanoate) via transesterification.[1][4] This document, however, will focus on the direct esterification method.

Experimental Protocol: Esterification of 3-Hydroxydodecanoic Acid

This protocol is based on the esterification of 3-hydroxydodecanoic acid using thionyl chloride in methanol.[5]

Materials and Reagents:

  • 3-Hydroxydodecanoic acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Flash chromatography system

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxydodecanoic acid (e.g., 50 mg, 0.23 mmol) in anhydrous methanol (1 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. While stirring, add thionyl chloride (e.g., 84 μL, 1.16 mmol) dropwise to the solution.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours.

  • Work-up: After the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the solvent and excess reagents.

  • Purification: Purify the crude product by flash chromatography on silica gel. A suitable eluent system is a mixture of ethyl acetate and petroleum ether (e.g., 20:80 v/v).[5]

  • Product Characterization: Collect the fractions containing the product and concentrate them in vacuo to yield this compound as a colorless oil or white solid.[5]

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

ParameterValueMethodReference
Yield 89-90%Esterification[5]
Yield 94%Reformatsky Reaction[6]
Appearance Colorless oil or white solidEsterification[5]
Appearance Clear yellow oilReformatsky Reaction[6]
Storage Temperature -20°C[2]

Table 2: Spectroscopic Data for this compound (from Reformatsky Reaction)

Technique Data Reference
IR (film) 3468, 2923, 2853, 1726, 1437, 1170 cm⁻¹[6]
¹H NMR (300 MHz, CDCl₃) δ = 0.88 (t, J = 5.9 Hz, 3H), 1.28 (m, 16H), 2.45 (dd, J = 16.2, 8.8 Hz, 1H), 2.47 (dd, J = 13.2, 2.9 Hz, 1H), 2.99 (br, 1H), 3.70 (s, 3H), 4.00 (m, 1H)[6]
¹³C NMR (75 MHz, CDCl₃) δ = 14.1, 22.7, 25.5, 29.3, 29.5, 29.5, 29.6, 31.9, 36.6, 41.2, 51.7, 68.0, 173.5[6]

Synthesis Workflow

Esterification_Workflow A 3-Hydroxydodecanoic Acid in Methanol B Addition of Thionyl Chloride at 0°C A->B C Stir at Room Temperature (16h) B->C D Concentration in vacuo C->D E Flash Chromatography (EtOAc/Petroleum Ether) D->E F Pure Methyl 3-hydroxydodecanoate E->F

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Thionyl chloride is a corrosive and toxic substance. Handle it with extreme care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Methanol is flammable and toxic. Avoid inhalation and contact with skin.

  • All procedures should be carried out by trained personnel in a laboratory setting.

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized by the user. All laboratory work should be conducted with appropriate safety measures in place.

References

Application of Methyl 3-hydroxydodecanoate in the Development of Biodegradable Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxydodecanoate is a key monomer for the synthesis of poly(3-hydroxydodecanoate) (P(3HDD)), a type of medium-chain-length polyhydroxyalkanoate (mcl-PHA). Mcl-PHAs are biodegradable and biocompatible polyesters that offer advantages over their short-chain-length counterparts, such as increased flexibility and elastomeric properties. These characteristics make P(3HDD) and its copolymers promising materials for a variety of biomedical applications, including controlled drug delivery, tissue engineering scaffolds, and as biodegradable packaging materials. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of polymers derived from this compound.

Properties of Poly(3-hydroxydodecanoate) and its Copolymers

Polymers derived from this compound exhibit a range of thermal and mechanical properties that can be tailored by copolymerization with other hydroxyalkanoate monomers. The inclusion of the longer dodecanoate side chain generally results in a lower melting point and glass transition temperature compared to short-chain-length PHAs, contributing to the material's flexibility.

Table 1: Thermal Properties of P(3HDD) and Related Copolymers

Polymer CompositionGlass Transition Temperature (T_g) (°C)Melting Temperature (T_m) (°C)Reference
P(3HD-co-84mol% 3HDD)-78[1]
P(2.1 mol % 3HD-co-97.9 mol % 3HDD)-49.382.4[2]

Table 2: Mechanical Properties of Medium-Chain-Length PHAs

While specific data for P(3HDD) homopolymer is limited, the general mechanical properties of mcl-PHAs provide an indication of its performance. Mcl-PHAs are known for their low tensile strength and high elongation at break, characteristic of elastomers.[2]

PropertyTypical Value Range for mcl-PHAs
Tensile Strength (MPa)5 - 20
Young's Modulus (GPa)0.01 - 0.2
Elongation at Break (%)200 - 500

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Poly(3-hydroxydodecanoate) via Lipase-Catalyzed Polymerization

This protocol describes the enzymatic polymerization of this compound using a lipase catalyst. This method offers a green and sustainable alternative to traditional chemical synthesis.

Materials:

  • This compound (>98% purity)

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Toluene (anhydrous)

  • Methanol

  • Hexane

  • Argon or Nitrogen gas

  • Schlenk flask and vacuum line

  • Magnetic stirrer and heating plate

  • Rotary evaporator

Procedure:

  • Monomer and Enzyme Preparation:

    • Dry the this compound monomer under vacuum for at least 24 hours prior to use.

    • Activate the immobilized lipase by drying it under vacuum at room temperature for 24 hours.

  • Polymerization Reaction:

    • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (e.g., 1 g).

    • Add anhydrous toluene to dissolve the monomer (e.g., 5 mL).

    • Add the activated immobilized lipase (e.g., 10% w/w of the monomer).

    • Seal the flask and place it on a magnetic stirrer with a heating plate.

    • Heat the reaction mixture to a set temperature (e.g., 60-80 °C) with continuous stirring.

    • Apply a vacuum to the flask to remove the methanol byproduct, which drives the equilibrium towards polymer formation. The vacuum should be applied periodically or continuously at a reduced pressure.

    • Continue the reaction for a specified time (e.g., 24-72 hours).

  • Polymer Isolation and Purification:

    • After the reaction, cool the mixture to room temperature.

    • Dissolve the polymer in a suitable solvent like chloroform or tetrahydrofuran (THF).

    • Filter the solution to remove the immobilized enzyme. The enzyme can be washed with the solvent and reused.

    • Precipitate the polymer by adding the solution dropwise to a non-solvent such as cold methanol or hexane.

    • Collect the precipitated polymer by filtration or decantation.

    • Wash the polymer with the non-solvent to remove any unreacted monomer and oligomers.

    • Dry the purified polymer under vacuum until a constant weight is achieved.

Workflow for Enzymatic Polymerization

Monomer This compound Reaction Polymerization (Heat, Vacuum) Monomer->Reaction Enzyme Immobilized Lipase Enzyme->Reaction Solvent Anhydrous Toluene Solvent->Reaction Purification Dissolution & Filtration Reaction->Purification Precipitation Precipitation in Non-solvent Purification->Precipitation Polymer Purified P(3HDD) Precipitation->Polymer

Caption: Workflow for the enzymatic synthesis of P(3HDD).

Protocol 2: Characterization of Poly(3-hydroxydodecanoate)

This protocol outlines the standard methods for characterizing the synthesized P(3HDD) to determine its molecular weight, thermal properties, and mechanical properties.

2.1 Gel Permeation Chromatography (GPC) for Molecular Weight Determination

Materials and Equipment:

  • GPC system with a refractive index (RI) detector

  • GPC columns suitable for polymer analysis (e.g., Agilent PLgel MIXED-B)

  • Tetrahydrofuran (THF), HPLC grade

  • Polystyrene standards of known molecular weights

  • Syringe filters (0.2 µm PTFE)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Prepare a solution of the P(3HDD) sample in THF at a concentration of 1-2 mg/mL.

    • Allow the polymer to dissolve completely, which may be aided by gentle heating (e.g., 40 °C).

    • Filter the solution through a 0.2 µm syringe filter into an autosampler vial.[3]

  • GPC Analysis:

    • Set the GPC system parameters:

      • Mobile phase: THF

      • Flow rate: 1.0 mL/min

      • Column temperature: 35-40 °C

      • Detector temperature: 35-40 °C

    • Calibrate the system using a series of narrow-polydispersity polystyrene standards.

    • Inject the prepared P(3HDD) sample.

    • Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[3]

2.2 Differential Scanning Calorimetry (DSC) for Thermal Properties

Materials and Equipment:

  • Differential Scanning Calorimeter

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the P(3HDD) sample into an aluminum DSC pan.

    • Seal the pan using a crimper. Prepare an empty sealed pan as a reference.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Perform a heat-cool-heat cycle under a nitrogen atmosphere:

      • First Heating Scan: Heat from room temperature to a temperature above the expected melting point (e.g., 120 °C) at a rate of 10 °C/min to erase the thermal history.

      • Cooling Scan: Cool the sample to a temperature below the expected glass transition temperature (e.g., -70 °C) at a controlled rate (e.g., 10 °C/min).

      • Second Heating Scan: Heat the sample again to 120 °C at a rate of 10 °C/min.

    • Analyze the second heating scan to determine the glass transition temperature (T_g) and melting temperature (T_m).[4]

Characterization Workflow

Polymer P(3HDD) Sample GPC GPC Analysis (THF, Polystyrene Standards) Polymer->GPC DSC DSC Analysis (Heat-Cool-Heat Cycle) Polymer->DSC Tensile Tensile Testing (Film/Fiber Samples) Polymer->Tensile MW Molecular Weight (Mn, Mw, PDI) GPC->MW Thermal Thermal Properties (Tg, Tm) DSC->Thermal Mechanical Mechanical Properties (Tensile Strength, Young's Modulus, Elongation at Break) Tensile->Mechanical

Caption: Workflow for the characterization of P(3HDD).

Protocol 3: Preparation of Drug-Loaded P(3HDD) Microspheres for Controlled Release

This protocol describes the preparation of drug-loaded microspheres using an oil-in-water (O/W) single emulsion solvent evaporation method, a common technique for encapsulating hydrophobic drugs.

Materials:

  • Poly(3-hydroxydodecanoate) (P(3HDD))

  • Hydrophobic drug (e.g., ibuprofen, paclitaxel)

  • Dichloromethane (DCM) or Chloroform

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water)

  • Deionized water

  • Homogenizer or sonicator

  • Magnetic stirrer

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Preparation of the Organic Phase (O):

    • Dissolve a known amount of P(3HDD) in a volatile organic solvent like DCM (e.g., 100 mg of P(3HDD) in 2 mL of DCM).

    • Dissolve the hydrophobic drug in this polymer solution at the desired drug loading (e.g., 10 mg of drug for a theoretical 10% drug loading).

  • Emulsification:

    • Prepare an aqueous solution of PVA, which acts as a surfactant to stabilize the emulsion.

    • Add the organic phase dropwise to the PVA solution while homogenizing or sonicating at high speed. This will form an oil-in-water (O/W) emulsion. The volume ratio of the organic to aqueous phase can be varied (e.g., 1:10).

  • Solvent Evaporation:

    • Transfer the emulsion to a beaker and stir magnetically at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate. This will cause the polymer to precipitate and form solid microspheres.

  • Microsphere Collection and Washing:

    • Collect the microspheres by centrifugation (e.g., 5000 rpm for 10 minutes).

    • Discard the supernatant and wash the microspheres with deionized water multiple times to remove residual PVA and unencapsulated drug. Centrifuge between each wash.

  • Drying:

    • Freeze the washed microspheres and then lyophilize (freeze-dry) for 24-48 hours to obtain a dry powder.

3.1 In Vitro Drug Release Study

Materials and Equipment:

  • Phosphate-buffered saline (PBS), pH 7.4

  • Shaking incubator or water bath

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Release Study Setup:

    • Accurately weigh a known amount of drug-loaded microspheres (e.g., 10 mg) and suspend them in a known volume of PBS (e.g., 10 mL) in a sealed tube.

    • Place the tubes in a shaking incubator at 37 °C.

  • Sample Collection:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily), centrifuge the tubes.

    • Withdraw a small aliquot of the supernatant (e.g., 1 mL) for analysis.

    • Replace the withdrawn volume with an equal volume of fresh PBS to maintain sink conditions.

  • Drug Quantification:

    • Analyze the concentration of the drug in the collected aliquots using a suitable analytical method (UV-Vis spectrophotometry or HPLC) based on a pre-established calibration curve for the drug.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative drug release versus time to obtain the drug release profile.

Logical Flow of Drug Delivery Application

Start Start Dissolve Dissolve P(3HDD) and Drug in Organic Solvent Start->Dissolve Emulsify Emulsify in PVA Solution (O/W) Dissolve->Emulsify Evaporate Solvent Evaporation to Form Microspheres Emulsify->Evaporate Wash Wash and Collect Microspheres Evaporate->Wash Dry Freeze-Dry Microspheres Wash->Dry Release In Vitro Drug Release Study (PBS, 37°C) Dry->Release Analyze Analyze Drug Concentration (UV-Vis/HPLC) Release->Analyze Profile Generate Drug Release Profile Analyze->Profile

Caption: Logical flow for preparing and evaluating drug-loaded P(3HDD) microspheres.

Conclusion

This compound serves as a valuable monomer for producing biodegradable polymers with desirable properties for biomedical applications. The resulting P(3HDD) and its copolymers are flexible and elastomeric, making them suitable for applications where rigid materials are not ideal. The provided protocols offer a foundation for researchers to synthesize, characterize, and evaluate these promising biomaterials for use in drug delivery and other advanced applications. Further research into copolymerization and blending can lead to a wider range of materials with tailored properties to meet specific clinical needs.

References

Application Notes and Protocols: Methyl 3-Hydroxydodecanoate as a Biomarker for Specific Microbial Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxydodecanoate, a methyl ester of the 3-hydroxy fatty acid (3-OH FA) 3-hydroxydodecanoic acid, serves as a significant biomarker for the presence and characterization of specific microbial populations, particularly Gram-negative bacteria. These 3-OH FAs are integral components of the lipid A moiety of lipopolysaccharides (LPS), which constitute the outer membrane of Gram-negative bacteria. The analysis of the cellular fatty acid profile, including the presence and abundance of specific 3-OH FAs like 3-hydroxydodecanoate, provides a valuable tool for bacterial identification, classification, and the estimation of Gram-negative bacterial biomass in various environmental and clinical samples.

This document provides detailed application notes on the utility of this compound as a microbial biomarker and comprehensive protocols for its extraction, derivatization, and quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle and Applications

The detection of 3-hydroxy fatty acids is a powerful method for assessing the presence of Gram-negative bacteria. Unlike culture-based methods, which may not cultivate all viable organisms, chemical marker analysis provides a more comprehensive insight into the microbial community structure. This compound, along with other 3-OH FAs with varying chain lengths (typically C10 to C18), can create a specific fatty acid profile that aids in the differentiation of various bacterial genera and species.[1]

Applications of this compound as a Biomarker:

  • Environmental Monitoring: Quantification of Gram-negative bacterial biomass in soil, water, and atmospheric aerosols.[2]

  • Clinical Diagnostics: Identification of bacterial pathogens in clinical samples.

  • Industrial Microbiology: Monitoring microbial populations in fermentation processes and bioreactors.

  • Drug Development: Assessing the impact of antimicrobial agents on bacterial populations.

  • Biopolymer Research: 3-Hydroxydodecanoate is a monomeric unit of polyhydroxyalkanoates (PHAs), which are biodegradable polymers produced by bacteria like Pseudomonas.[3][4]

Quantitative Data

While the absolute concentration of this compound can vary significantly based on the bacterial species, growth conditions, and the nature of the sample, the relative abundance of different 3-hydroxy fatty acids provides a characteristic fingerprint. The following table summarizes the monomer composition of medium-chain-length polyhydroxyalkanoates (MCL-PHAs) produced by different Pseudomonas strains, highlighting the presence of 3-hydroxydodecanoate (3HDD). It is important to note that this data is primarily from studies on PHA production, often in genetically modified organisms, but it indicates the natural capacity of these bacteria to synthesize this biomarker.

Bacterial StrainCarbon Source3-Hydroxydodecanoate (3HDD) mole% in PHAOther 3-Hydroxyalkanoates Detected (mole%)Reference
Pseudomonas putida KT2442Dodecanoic acid843HD (16)[4]
Pseudomonas entomophila L48Dodecanoic acid993HD, 3HO, 3HHx[3]
Pseudomonas aeruginosaGlucosePresent (main components were 3-hydroxyoctanoate and 3-hydroxydecanoate)3-hydroxyoctanoate, 3-hydroxydecanoate[5]
Antarctic Pseudomonas sp. MPC6GlycerolPresent3HB, 3HHx, 3HO, 3HD[6]

3HD: 3-hydroxydecanoate, 3HO: 3-hydroxyoctanoate, 3HHx: 3-hydroxyhexanoate, 3HB: 3-hydroxybutyrate

Experimental Protocols

The standard method for the analysis of 3-hydroxydodecanoate from microbial sources involves the extraction of total cellular fatty acids, derivatization to their fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Protocol 1: Extraction and Derivatization of Bacterial Fatty Acids to this compound

This protocol outlines the steps for the preparation of FAMEs from a bacterial cell culture for GC-MS analysis.

Materials:

  • Bacterial cell culture

  • Methanol

  • Chloroform

  • Deionized water

  • 1.25 M HCl in methanol (anhydrous)

  • Hexane (high purity, for GC)

  • Anhydrous sodium sulfate

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • GC vials

Procedure:

  • Cell Harvesting:

    • Centrifuge an appropriate volume of bacterial culture (e.g., 10-50 mL, depending on cell density) at 5,000 x g for 10 minutes to pellet the cells.

    • Discard the supernatant and wash the cell pellet with deionized water. Centrifuge again and discard the supernatant.

  • Lipid Extraction (Bligh & Dyer Method):

    • To the cell pellet, add 1 mL of methanol and vortex thoroughly to resuspend the cells.

    • Add 0.5 mL of chloroform and vortex for 2 minutes.

    • Add 0.4 mL of deionized water and vortex for another 2 minutes.

    • Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower chloroform phase containing the lipids into a clean glass tube.

  • Drying:

    • Evaporate the chloroform from the lipid extract under a gentle stream of nitrogen gas.

  • Acid-Catalyzed Methylation (Derivatization):

    • To the dried lipid extract, add 1 mL of 1.25 M anhydrous HCl in methanol.[7]

    • Seal the tube tightly with a PTFE-lined cap.

    • Heat the mixture at 80°C for 1 hour in a heating block or water bath.[8]

    • Cool the tube to room temperature.

  • Extraction of FAMEs:

    • Add 1 mL of hexane to the tube and vortex for 1 minute to extract the FAMEs.

    • Add 1 mL of deionized water and vortex briefly.

    • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Drying and Sample Preparation for GC-MS:

    • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

    • Transfer the dried hexane extract to a GC vial for analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A suitable capillary column for FAME analysis (e.g., a mid-polar column like a (50%-phenyl)-methylpolysiloxane).

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 4°C/minute to 250°C.

    • Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL

  • Split Ratio: 10:1 (can be adjusted based on sample concentration).

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

  • Scan Mode: Full scan.

Data Analysis:

  • Identification of this compound is based on its retention time and comparison of its mass spectrum with a reference spectrum from a spectral library (e.g., NIST).

  • Quantification can be performed by integrating the peak area of the corresponding chromatographic peak and comparing it to a calibration curve generated using a pure standard of this compound.

Visualization of Pathways and Workflows

Metabolic Pathway of 3-Hydroxydodecanoate Synthesis

The synthesis of 3-hydroxydodecanoyl-CoA, the precursor for both PHA synthesis and incorporation into Lipid A, primarily occurs through the fatty acid β-oxidation pathway.

fatty_acid_beta_oxidation Dodecanoyl_CoA Dodecanoyl-CoA trans_2_Dodecenoyl_CoA trans-2-Dodecenoyl-CoA Dodecanoyl_CoA->trans_2_Dodecenoyl_CoA Acyl-CoA Dehydrogenase L_3_Hydroxydodecanoyl_CoA L-3-Hydroxydodecanoyl-CoA trans_2_Dodecenoyl_CoA->L_3_Hydroxydodecanoyl_CoA Enoyl-CoA Hydratase _3_Ketododecanoyl_CoA 3-Ketododecanoyl-CoA L_3_Hydroxydodecanoyl_CoA->_3_Ketododecanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase PHA_Synthase PHA Synthase L_3_Hydroxydodecanoyl_CoA->PHA_Synthase Lipid_A_Biosynthesis Lipid A Biosynthesis L_3_Hydroxydodecanoyl_CoA->Lipid_A_Biosynthesis Decanoyl_CoA Decanoyl-CoA _3_Ketododecanoyl_CoA->Decanoyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA _3_Ketododecanoyl_CoA->Acetyl_CoA β-Ketothiolase PHA Poly(3-hydroxydodecanoate) PHA_Synthase->PHA LPS Lipopolysaccharide Lipid_A_Biosynthesis->LPS

Caption: Fatty acid β-oxidation pathway leading to 3-hydroxydodecanoyl-CoA.

Experimental Workflow for Biomarker Analysis

This diagram illustrates the overall process from sample collection to data analysis for the identification of this compound.

experimental_workflow Sample_Collection Sample Collection (e.g., Bacterial Culture) Cell_Harvesting Cell Harvesting (Centrifugation) Sample_Collection->Cell_Harvesting Lipid_Extraction Lipid Extraction (Bligh & Dyer) Cell_Harvesting->Lipid_Extraction Derivatization Derivatization to FAMEs (Acid-Catalyzed Methylation) Lipid_Extraction->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Processing Data Processing (Peak Identification & Quantification) GC_MS_Analysis->Data_Processing Biomarker_Identification Biomarker Identification (this compound) Data_Processing->Biomarker_Identification

Caption: Workflow for this compound analysis.

Conclusion

This compound is a valuable biomarker for the detection and characterization of Gram-negative bacteria. The analytical methods described, centered around GC-MS, provide a robust and sensitive approach for its quantification. By understanding the underlying metabolic pathways and employing standardized protocols, researchers can effectively utilize this biomarker in a wide range of scientific and industrial applications.

References

Troubleshooting & Optimization

Common problems in "Methyl 3-hydroxydodecanoate" synthesis and their solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 3-hydroxydodecanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this long-chain β-hydroxy ester.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield in Reformatsky Reaction

  • Question: I am attempting to synthesize this compound via the Reformatsky reaction using decanal, methyl bromoacetate, and zinc, but I am observing very low to no yield of the desired product. What are the possible causes and solutions?

  • Answer: Low or no yield in a Reformatsky reaction is a common issue that can often be attributed to the quality and activation of the zinc metal, as well as the reaction conditions. Here are several potential causes and their corresponding solutions:

    • Inactive Zinc Surface: The surface of zinc metal can oxidize, which prevents it from reacting with the methyl bromoacetate to form the organozinc reagent.

      • Solution: Activate the zinc prior to the reaction. Several methods can be employed:

        • Acid Washing: Wash the zinc dust with dilute hydrochloric acid to remove the oxide layer, followed by washing with water, ethanol, and then ether to dry it completely.

        • TMSCl Treatment: Treat the zinc with trimethylsilyl chloride (TMSCl).

        • Copper-Zinc Couple: Prepare a more reactive zinc-copper couple by treating the zinc dust with a solution of copper acetate.[1]

        • DIBAL-H Activation: For larger scale reactions, a zinc-activation procedure using diisobutylaluminium hydride (DIBAL-H) can be effective and provide a more controlled initiation.

    • Presence of Water: The organozinc intermediate is sensitive to moisture, which can quench the reaction.

      • Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and ensure the starting materials (decanal and methyl bromoacetate) are dry.

    • Slow Initiation: The reaction can have a significant induction period, especially with long-chain aldehydes.

      • Solution: Gentle heating or the use of a small iodine crystal can often help initiate the reaction. Be cautious, as the reaction can become highly exothermic once it starts.

    • Side Reactions: Competing side reactions can consume the starting materials or the product.

      • Solution: Optimize the reaction temperature. Running the reaction at a lower temperature may help to minimize side reactions. The slow addition of the aldehyde to the pre-formed organozinc reagent can also improve the yield of the desired product.

Issue 2: Formation of Significant Byproducts

  • Question: My reaction is producing the desired this compound, but I am also observing significant amounts of byproducts, making purification difficult. What are these byproducts and how can I minimize them?

  • Answer: The formation of byproducts is a common challenge in the Reformatsky reaction. The primary side products and strategies to mitigate them are:

    • Self-condensation of the Aldehyde: Decanal can undergo self-condensation under certain conditions.

      • Solution: Maintain a low concentration of the aldehyde by adding it slowly to the reaction mixture containing the organozinc reagent. This ensures that the organozinc reagent is in excess relative to the aldehyde at any given time.

    • Formation of Methyl 3-oxododecanoate: The desired β-hydroxy ester can be oxidized to the corresponding β-keto ester.

      • Solution: Ensure the reaction is worked up under non-oxidizing conditions. A mild acidic workup is typically sufficient.

    • Dehydration of the Product: The β-hydroxy ester can undergo dehydration to form an α,β-unsaturated ester, particularly if the workup or purification involves harsh acidic conditions or high temperatures.

      • Solution: Use a mild acidic workup (e.g., saturated aqueous ammonium chloride). Avoid excessive heat during purification steps like distillation.

Issue 3: Difficulties in Purifying this compound

  • Question: I am struggling to purify this compound from the crude reaction mixture. Standard purification techniques are not yielding a pure product. What are the best practices for purifying this long-chain hydroxy ester?

  • Answer: The long hydrocarbon chain of this compound can present unique purification challenges due to its physical properties. Here are some recommended approaches:

    • Initial Workup:

      • After quenching the reaction with a mild acid (e.g., saturated NH₄Cl solution), extract the product into an organic solvent like diethyl ether or ethyl acetate.

      • Wash the organic layer sequentially with dilute acid, water, and brine to remove any remaining salts and water-soluble impurities.

    • Chromatography:

      • Silica Gel Column Chromatography: This is the most common method for purifying β-hydroxy esters. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, is often effective. The long alkyl chain may require a less polar solvent system than for shorter-chain analogues.

      • High-Speed Counter-Current Chromatography (HSCCC): For particularly difficult separations of long-chain esters, HSCCC can be a powerful technique.[2]

    • Distillation:

      • Vacuum Distillation: Due to its relatively high molecular weight, this compound should be distilled under high vacuum to prevent decomposition at high temperatures. A short-path distillation apparatus is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield I can expect for the synthesis of this compound via the Reformatsky reaction? A1: With an optimized protocol, yields for the synthesis of medium-chain-length β-hydroxy esters via the Reformatsky reaction can be in the range of 85-95%.[3] However, yields can be lower depending on the scale and the effectiveness of the zinc activation.

Q2: Can I use other α-haloesters besides methyl bromoacetate? A2: Yes, other α-haloesters such as ethyl bromoacetate or t-butyl bromoacetate can be used. The choice of ester may influence the reaction rate and the subsequent workup and purification steps.

Q3: Is it possible to synthesize a single enantiomer of this compound? A3: The standard Reformatsky reaction produces a racemic mixture of (R)- and (S)-Methyl 3-hydroxydodecanoate. To obtain a single enantiomer, an asymmetric synthesis approach is required. This can involve the use of a chiral auxiliary or a chiral catalyst.

Q4: What are the storage conditions for this compound? A4: this compound is typically stored in a cool, dry place, often at -20°C for long-term storage, to prevent degradation.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Reformatsky Reaction

This protocol is adapted from a general procedure for the synthesis of medium-chain-length β-hydroxy esters.[3]

Materials:

  • Decanal

  • Methyl bromoacetate

  • Zinc dust (activated)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (2 equivalents). Activate the zinc using one of the methods described in the troubleshooting guide.

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF to the activated zinc.

  • Initiation: Gently heat the mixture to reflux.

  • Addition of Reagents: In the dropping funnel, prepare a mixture of decanal (1 equivalent) and methyl bromoacetate (1.2 equivalents) in anhydrous THF. Add this mixture dropwise to the refluxing zinc suspension.

  • Reaction: Maintain the reaction at reflux for 1-2 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Comparison of Zinc Activation Methods

Activation MethodDescriptionAdvantagesDisadvantages
Acid Wash (HCl) Washing with dilute HCl to remove the oxide layer.Simple and inexpensive.Requires careful washing and drying to remove all acid and water.
Iodine A small crystal of iodine is added to the zinc suspension.Easy to perform.Can sometimes be inconsistent.
TMSCl Treatment of zinc with trimethylsilyl chloride.Effective for many substrates.TMSCl is moisture sensitive.
Zn-Cu Couple Treatment of zinc with a copper(II) salt solution.Highly reactive.[1]Requires an additional preparation step.
DIBAL-H Use of diisobutylaluminium hydride for activation.Good for large-scale reactions, provides controlled initiation.DIBAL-H is pyrophoric and requires careful handling.

Table 2: Typical Reaction Conditions and Yields for Medium-Chain-Length β-Hydroxy Esters

Aldehydeα-HaloesterSolventYield (%)[3]
HexanalEthyl bromoacetateTHF92
OctanalEthyl bromoacetateTHF90
DecanalEthyl bromoacetateTHF88
DodecanalEthyl bromoacetateTHF85

Mandatory Visualization

Troubleshooting_Methyl_3_hydroxydodecanoate_Synthesis cluster_problems start Start Synthesis of This compound problem Problem Encountered? start->problem low_yield Low/No Yield problem->low_yield Yes byproducts Byproduct Formation problem->byproducts Yes purification Purification Difficulty problem->purification Yes no_problem Successful Synthesis problem->no_problem No check_zinc Check Zinc Activation low_yield->check_zinc check_reagents Check Reagent Purity and Dryness low_yield->check_reagents optimize_temp Optimize Reaction Temperature low_yield->optimize_temp slow_addition Slow Aldehyde Addition byproducts->slow_addition mild_workup Use Mild Acidic Workup byproducts->mild_workup avoid_heat Avoid High Temps during Purification byproducts->avoid_heat column_chrom Silica Gel Column Chromatography purification->column_chrom vacuum_distill High Vacuum Distillation purification->vacuum_distill hsccc Consider HSCCC purification->hsccc

References

Improving the yield and purity of "Methyl 3-hydroxydodecanoate" during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 3-hydroxydodecanoate during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods for the synthesis of this compound are the Reformatsky reaction and the catalytic hydrogenation of Methyl 3-oxododecanoate. The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde in the presence of zinc metal.[1][2] The catalytic hydrogenation method typically involves the reduction of the corresponding β-keto ester, Methyl 3-oxododecanoate.

Q2: I am experiencing low yields in my Reformatsky synthesis of this compound. What are the common causes?

A2: Low yields in the Reformatsky reaction for this synthesis can often be attributed to several factors:

  • Inactive Zinc: The surface of the zinc metal may be coated with a layer of zinc oxide, which prevents the reaction from initiating. Activation of zinc is a critical step.[3]

  • Presence of Water: The organozinc intermediate is sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

  • Side Reactions: Self-condensation of the methyl bromoacetate (a Blaise reaction) can compete with the desired reaction with decanal.[3]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

Q3: What are the potential impurities I might encounter in my crude this compound sample?

A3: Depending on the synthetic route, common impurities may include:

  • From Reformatsky Reaction: Unreacted decanal, unreacted methyl bromoacetate, and the self-condensation product of methyl bromoacetate.

  • From Catalytic Hydrogenation: Unreacted Methyl 3-oxododecanoate and potentially over-reduction products, although less common for β-hydroxy esters.

  • General Impurities: Residual solvents from the workup and purification steps.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of your sample can be reliably assessed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the sample and can be adapted for preparative purification.

Troubleshooting Guides

Issue 1: Low or No Yield in the Reformatsky Reaction
Symptom Possible Cause Troubleshooting Steps
Reaction does not initiate (no color change or exotherm).Inactive zinc surface due to oxide layer.1. Activate the Zinc: Use one of the following methods: a) Wash zinc dust with dilute HCl, followed by water, methanol, and ether, then dry under vacuum. b) Treat zinc dust with a small amount of iodine or 1,2-dibromoethane in the reaction solvent before adding the reactants.[3]
Low yield of the desired product with the presence of side products.Self-condensation of methyl bromoacetate.1. Slow Addition: Add the methyl bromoacetate slowly to the reaction mixture containing the activated zinc and decanal. This keeps the concentration of the organozinc reagent low and favors the reaction with the aldehyde.[3]
Reaction stalls before completion.Insufficiently activated zinc or degradation of the organozinc reagent.1. Add Freshly Activated Zinc: In some cases, adding another portion of activated zinc can restart the reaction. 2. Maintain Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.
Issue 2: Incomplete Reaction in Catalytic Hydrogenation
Symptom Possible Cause Troubleshooting Steps
Starting material (Methyl 3-oxododecanoate) remains after the reaction.Catalyst deactivation or insufficient catalyst loading.1. Increase Catalyst Loading: Incrementally increase the mol% of the catalyst. 2. Use Fresh Catalyst: Ensure the catalyst has not been deactivated by exposure to air or impurities. 3. Optimize Hydrogen Pressure and Temperature: Ensure the reaction is running at the recommended pressure and temperature for the specific catalyst used.
Reaction is very slow.Poor catalyst activity or mass transfer limitations.1. Improve Stirring: Ensure vigorous stirring to maximize the contact between the catalyst, substrate, and hydrogen gas. 2. Solvent Choice: Use a solvent in which both the substrate and hydrogen have good solubility.
Issue 3: Difficulty in Purifying this compound
Symptom Possible Cause Troubleshooting Steps
Co-elution of impurities with the product during column chromatography.Similar polarity of the product and impurities.1. Optimize Solvent System: Use a less polar solvent system for flash chromatography (e.g., a gradient of ethyl acetate in hexanes) to improve separation. 2. Alternative Chromatography: Consider using a different stationary phase, such as alumina, or employing preparative HPLC for higher purity.
Product appears as an oil and is difficult to handle.The product is a low-melting solid or an oil at room temperature.1. Cooling: Attempt to crystallize the product at low temperatures. 2. High Vacuum: Use a high vacuum to remove all residual solvents, which can prevent solidification.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Parameter Reformatsky Reaction Catalytic Hydrogenation of Methyl 3-oxododecanoate
Starting Materials Decanal, Methyl bromoacetate, ZincMethyl 3-oxododecanoate, H₂
Typical Yield ~94%[4]High yields are generally reported for similar substrates.
Purity (after purification) >98%>98%
Key Reagents Activated ZincVarious catalysts (e.g., Ru-BINAP, Raney Nickel)
Reaction Conditions Reflux in THFVaries with catalyst (e.g., pressure, temperature)

Experimental Protocols

Method 1: Synthesis of this compound via Reformatsky Reaction

This protocol is adapted from Sailer, M. et al., Synthesis, 2015 , 47, 79-82.[4]

  • Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (1.2 eq). Activate the zinc by adding a crystal of iodine and gently warming until the iodine color disappears. Allow the flask to cool to room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the flask.

  • Reagent Addition: Add decanal (1.0 eq) to the flask. Prepare a solution of methyl bromoacetate (1.1 eq) in anhydrous THF and add it to the dropping funnel.

  • Reaction: Add the methyl bromoacetate solution dropwise to the stirred suspension of zinc and decanal at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional hour. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Filter the mixture to remove unreacted zinc. Transfer the filtrate to a separatory funnel and extract three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a clear oil.

Method 2: Synthesis of this compound via Catalytic Hydrogenation of Methyl 3-oxododecanoate

Note: A specific detailed protocol for the catalytic hydrogenation of Methyl 3-oxododecanoate was not found in the search results. The following is a general procedure based on the hydrogenation of similar β-keto esters.

  • Reactor Setup: In a high-pressure reactor (autoclave) equipped with a magnetic stir bar, add Methyl 3-oxododecanoate (1.0 eq) and a suitable catalyst (e.g., Ru-BINAP, 0.1-1 mol%).

  • Solvent Addition: Add a degassed solvent (e.g., methanol or ethanol).

  • Hydrogenation: Seal the reactor, purge several times with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 10-50 atm). Heat the reaction to the desired temperature (e.g., 50-80 °C) and stir vigorously for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. If necessary, purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow_reformatsky cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification zinc_activation Zinc Activation reformatsky Reformatsky Reaction zinc_activation->reformatsky reagent_prep Reagent Preparation reagent_prep->reformatsky quench Quenching reformatsky->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product Pure Methyl 3-hydroxydodecanoate purification->product troubleshooting_low_yield start Low Yield in Reformatsky Reaction cause1 Inactive Zinc? start->cause1 cause2 Wet Reagents/Solvents? start->cause2 cause3 Side Reactions? start->cause3 solution1 Activate Zinc (e.g., with I₂ or HCl wash) cause1->solution1 solution2 Use Anhydrous Solvents & Glassware cause2->solution2 solution3 Slow Addition of Bromoacetate cause3->solution3

References

Overcoming matrix effects in the quantification of "Methyl 3-hydroxydodecanoate" from environmental samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects when quantifying Methyl 3-hydroxydodecanoate from complex environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting substances from the sample matrix.[1] These effects can cause signal suppression (decrease in signal) or enhancement (increase in signal), leading to inaccurate quantification of the analyte.[2][3] In complex environmental matrices like soil, water, or sediment, common sources of matrix effects include humic acids, fatty acids, salts, and other organic matter.[4][5] Failure to address these effects can severely compromise the accuracy, precision, and sensitivity of your analytical method.[1][6]

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A2: There are two primary methods to assess the presence and magnitude of matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard is infused into the mass spectrometer. Simultaneously, an extracted blank matrix sample is injected into the chromatographic system.[1][7] Any deviation from the stable baseline signal indicates the retention time ranges where ion suppression or enhancement occurs.[1][8]

  • Post-Extraction Spike Comparison: This quantitative method is often considered the "gold standard."[1][8] It involves comparing the signal response of this compound spiked into a pre-extracted blank matrix with the response of a standard solution in a neat solvent at the same concentration.[7] The matrix factor (MF) is calculated from this comparison, where an MF < 1 indicates ion suppression and an MF > 1 indicates ion enhancement.[1]

Q3: What are the most effective strategies to overcome matrix effects for this compound quantification?

A3: Strategies to overcome matrix effects can be broadly categorized into three areas: sample preparation, chromatographic separation, and calibration methods.

  • Advanced Sample Preparation: The goal is to remove interfering components from the sample matrix before analysis.[9][10]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and isolating analytes of interest.[10][11]

    • Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract this compound while leaving many matrix components behind.[9][10]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, often used for pesticide analysis in soil, can be adapted for fatty acid methyl esters and is effective at removing a wide range of interferences.[5][12]

  • Chromatographic Separation: Optimizing the separation of this compound from co-eluting matrix components is crucial. This can be achieved by adjusting the mobile phase composition, gradient, and flow rate, or by using a different type of chromatography column.[7]

  • Calibration Strategies:

    • Matrix-Matched Calibration: This involves preparing calibration standards in an extract of a blank matrix that is similar to the samples being analyzed.[6][13][14] This helps to compensate for signal suppression or enhancement caused by the matrix.[6]

    • Stable Isotope Dilution (SID): This is one of the most robust methods for correcting matrix effects.[15][16] A stable isotope-labeled version of this compound is added to the sample at the beginning of the workflow. Since the labeled standard has nearly identical chemical and physical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction.[17][18]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the quantification of this compound.

Problem Potential Causes Recommended Solutions
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC inlet or column. 2. Column contamination from matrix components. 3. Inappropriate injection temperature.1. Use a deactivated inlet liner. 2. Trim the front end of the column or replace the column. 3. Optimize the injection temperature.
Low Analyte Recovery 1. Inefficient extraction from the sample matrix. 2. Analyte loss during sample clean-up steps. 3. Degradation of the analyte during sample processing.1. Optimize the extraction solvent, pH, and extraction time. 2. Evaluate different SPE sorbents or LLE conditions. 3. Ensure all sample preparation steps are performed under appropriate temperature and light conditions.
High Signal Variability Between Replicates 1. Inconsistent matrix effects across samples. 2. Poor sample homogeneity. 3. Inconsistent injection volume.1. Use a stable isotope-labeled internal standard to normalize the signal.[1] 2. Ensure thorough homogenization of environmental samples before subsampling. 3. Check the autosampler for proper operation.
Significant Ion Suppression 1. High concentration of co-eluting matrix components. 2. Inefficient sample clean-up.1. Dilute the sample extract.[8][19] While this may increase the limit of quantification, in cases of severe suppression, it can improve the signal-to-noise ratio.[19] 2. Implement a more rigorous clean-up method, such as a multi-step SPE protocol.[10]
Significant Ion Enhancement 1. Co-eluting matrix components that enhance the ionization of the analyte.1. Improve chromatographic separation to resolve the analyte from the enhancing components. 2. Utilize matrix-matched standards for calibration.[6][14]

Experimental Protocols

Protocol 1: Generic QuEChERS-based Extraction for Soil Samples

The QuEChERS method is highly effective for extracting a wide range of compounds from complex matrices like soil.[5]

  • Sample Homogenization: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., this compound-d3).

  • Hydration: Add 10 mL of water and vortex for 1 minute to create a slurry.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl) and shake immediately for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Clean-up: Transfer an aliquot of the upper acetonitrile layer to a tube containing a d-SPE mixture (e.g., MgSO₄ and PSA to remove organic acids and fatty acids) and vortex for 30 seconds.[5]

  • Final Centrifugation: Centrifuge at 10000 rpm for 2 minutes.

  • Analysis: The supernatant is ready for GC-MS or LC-MS analysis.

Protocol 2: Preparation of Matrix-Matched Calibration Standards

Matrix-matched calibration is a common approach to compensate for matrix effects.[6][12]

  • Prepare Blank Matrix Extract: Extract a blank soil sample (known not to contain this compound) using the same procedure as your samples (e.g., Protocol 1).

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in a pure solvent (e.g., acetonitrile).

  • Serial Dilutions: Prepare a series of calibration standards by spiking appropriate volumes of the stock solution into aliquots of the blank matrix extract.[14]

  • Internal Standard: Add the internal standard to each calibration level at a constant concentration.

  • Analysis: Analyze the matrix-matched calibration standards alongside your samples. The resulting calibration curve will account for the matrix effects present in your samples.

Visualizations

Workflow for Troubleshooting Matrix Effects

cluster_Start Start cluster_Assessment Assessment cluster_Mitigation Mitigation Strategies cluster_Validation Validation Start Inaccurate Quantification (Low Recovery or High Variability) Assess Assess Matrix Effect (Post-Extraction Spike) Start->Assess SamplePrep Improve Sample Prep (SPE, LLE, QuEChERS) Assess->SamplePrep Effect > 20% Chromatography Optimize Chromatography (Gradient, Column) Assess->Chromatography Effect > 20% Calibration Change Calibration (Matrix-Matched, SID) Assess->Calibration Effect > 20% Validate Re-validate Method Assess->Validate Effect < 20% SamplePrep->Validate Chromatography->Validate Calibration->Validate

Caption: A decision workflow for troubleshooting matrix effects.

Conceptual Diagram of Stable Isotope Dilution

cluster_Sample cluster_Spike cluster_Prep cluster_Analysis cluster_Quant Sample Environmental Sample (Soil, Water) Contains Analyte (A) Spike Add Known Amount of Stable Isotope Labeled Internal Standard (IS) Sample->Spike Prep Extraction & Clean-up (Matrix components removed, Analyte and IS loss may occur) Spike->Prep Analysis Measure Ratio of A to IS Prep->Analysis Quant Calculate Concentration of A (Ratio is unaffected by matrix effects or analyte loss) Analysis->Quant

Caption: The principle of stable isotope dilution for accurate quantification.

References

Addressing fragmentation issues in the mass spectrometry of "Methyl 3-hydroxydodecanoate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Methyl 3-hydroxydodecanoate. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak for this compound?

A1: The molecular formula for this compound is C13H26O3, with a molecular weight of approximately 230.34 g/mol .[1][2] In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) at m/z 230 may be observed, but it is often weak or entirely absent due to the lability of the molecule.

Q2: What are the characteristic fragment ions I should look for in the mass spectrum of this compound?

A2: The most characteristic fragment ion for 3-hydroxy fatty acid methyl esters is the base peak at m/z 103 .[3] This ion is a result of a cleavage between the 3rd and 4th carbon atoms. Another common, though less intense, fragment corresponds to the loss of a hydroxyl group.

Q3: Why am I seeing poor peak shape (e.g., tailing) for this compound in my GC-MS analysis?

A3: Poor peak shape is often due to the polar nature of the hydroxyl and carboxyl groups, which can interact with active sites in the GC system.[4][5] To address this, derivatization of the hydroxyl group is highly recommended.

Q4: What is derivatization and why is it necessary for analyzing this compound by GC-MS?

A4: Derivatization is a chemical modification of the analyte to improve its analytical properties. For this compound, the hydroxyl group is typically converted to a less polar and more volatile derivative, such as a trimethylsilyl (TMS) ether.[4][5] This reduces peak tailing, improves thermal stability, and enhances sensitivity.

Q5: What is the characteristic fragment ion for the TMS-derivatized this compound?

A5: For the trimethylsilyl (TMS) derivative of a 3-hydroxy fatty acid, the characteristic ion is observed at m/z 233 .[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No molecular ion peak (m/z 230) is observed. The molecular ion of 3-hydroxy fatty acid methyl esters is often unstable under electron ionization and readily fragments.This is a common observation and not necessarily indicative of a problem. Confirm the presence of the compound by identifying its characteristic fragment ions, such as m/z 103.
The base peak is not at m/z 103. - Incorrect compound identification.- Suboptimal ionization or fragmentation conditions.- Presence of co-eluting impurities.- Verify the retention time with a known standard.- Check the MS tune and ionization energy.- Improve chromatographic separation or sample cleanup.
Poor peak shape (tailing) and low signal intensity. The polar hydroxyl group is interacting with active sites in the GC inlet, column, or transfer line.[4]Derivatize the sample to form a trimethylsilyl (TMS) ether of the hydroxyl group. This will increase volatility and reduce polarity.[4][5]
Inconsistent derivatization results. - Presence of moisture in the sample or reagents, which can quench the derivatization reaction.- Incomplete reaction due to insufficient reagent, time, or temperature.- Ensure all glassware is thoroughly dried and use anhydrous solvents.- Use a fresh vial of derivatization reagent (e.g., BSTFA + 1% TMCS).- Optimize the reaction time and temperature as per the recommended protocol.
Appearance of unexpected peaks in the chromatogram. - Contamination from sample handling, solvents, or the GC-MS system.- Side-products from the derivatization reaction.- Run a solvent blank to identify system contaminants.- Ensure proper sample cleanup procedures.- Review the derivatization protocol for potential sources of side-reactions.
No peaks detected in the chromatogram. - Instrument malfunction (e.g., no injection, detector issue).- Sample degradation.- Incorrect GC-MS method parameters.- Check the autosampler and syringe for proper operation.- Verify the detector is functioning correctly.- Ensure the sample was properly stored and prepared.- Review the injection temperature, oven program, and MS acquisition parameters.

Quantitative Data Summary

The following table summarizes the expected key ions and their typical relative abundances in the electron ionization (EI) mass spectrum of underivatized this compound.

m/z Proposed Fragment Relative Abundance (%) Notes
230[M]+•Low to AbsentMolecular Ion
212[M-H₂O]+•LowLoss of water
199[M-OCH₃]+LowLoss of methoxy group
103 [C₅H₇O₃]+100 Base Peak , characteristic fragment from cleavage at C3-C4

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol describes the formation of a trimethylsilyl (TMS) ether for improved chromatographic performance.

Materials:

  • Dried sample containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[5]

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)[4][5]

  • Autosampler vials with caps

  • Heating block or oven

Procedure:

  • Ensure the sample is completely dry. If in an aqueous solution, evaporate to dryness under a stream of nitrogen.[5]

  • Place the dried sample into an autosampler vial.

  • Add 100 µL of an anhydrous solvent to dissolve the sample.

  • Add 50 µL of BSTFA with 1% TMCS to the vial.[4][5]

  • Cap the vial tightly and vortex for 10 seconds.

  • Heat the vial at 60°C for 60 minutes in a heating block or oven.[4][5]

  • After cooling to room temperature, the sample is ready for GC-MS analysis. If needed, the sample can be further diluted with an appropriate solvent.[4]

Protocol 2: GC-MS Analysis of Derivatized this compound

These are typical starting parameters and may require optimization for your specific instrument.

  • GC System: Agilent 7890A or similar

  • Mass Spectrometer: Agilent 5975C or similar

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min

  • Oven Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp to 240°C at 10°C/min

    • Hold at 240°C for 5 minutes

  • MS Ionization Mode: Electron Impact (EI) at 70 eV

Visualizations

fragmentation_pathway cluster_molecule This compound cluster_fragments Fragmentation Products M C13H26O3+• m/z = 230 F1 [M-H2O]+• m/z = 212 M->F1 - H2O F2 [C5H7O3]+ m/z = 103 (Base Peak) M->F2 C3-C4 Cleavage

Caption: Electron ionization fragmentation of this compound.

experimental_workflow Start Sample containing This compound Dry Evaporate to Dryness Start->Dry Derivatize Add BSTFA + 1% TMCS Heat at 60°C for 60 min Dry->Derivatize Analyze GC-MS Analysis Derivatize->Analyze Data Data Interpretation (Look for m/z 233) Analyze->Data

Caption: Workflow for the GC-MS analysis of this compound.

troubleshooting_logic Problem Poor Peak Shape? Yes Derivatize Hydroxyl Group (e.g., Silylation) Problem->Yes Yes No Check for other issues: - Leaks - Contamination - Method Parameters Problem->No No Result Improved Chromatography Yes->Result

Caption: Troubleshooting logic for poor peak shape.

References

Calibration curve and linearity issues in "Methyl 3-hydroxydodecanoate" quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the quantification of Methyl 3-hydroxydodecanoate. The following sections address common issues related to calibration curve linearity and other analytical challenges.

Troubleshooting Guides and FAQs

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Poor Calibration Curve Linearity (R² < 0.995)

Question: My calibration curve for this compound is showing poor linearity. What are the potential causes and how can I troubleshoot this?

Answer: Poor linearity is a common issue in the quantification of hydroxylated fatty acid methyl esters. Several factors, from sample preparation to instrument parameters, can contribute to this problem. Below is a summary of potential causes and their corresponding solutions.

Data Presentation: Troubleshooting Poor Linearity

Potential Cause Description Recommended Solution(s)
Incomplete Derivatization The 3-hydroxy group and the carboxylic acid must be consistently derivatized (e.g., methylation of the acid and silylation of the hydroxyl group) across all calibration standards. Incomplete or variable derivatization will lead to inconsistent responses.[1]- Optimize derivatization conditions (reagent concentration, temperature, and reaction time). - Ensure standards and samples are completely dry before adding derivatization reagents, as water can interfere with the reaction. - Consider a two-step derivatization: methylation of the carboxylic acid first, followed by silylation of the hydroxyl group.
Detector Saturation At high concentrations of this compound, the detector (e.g., MS detector) can become saturated, leading to a non-linear response at the upper end of the calibration curve.[2]- Lower the concentration range of your calibration standards. - If using GC-MS, check the ion abundance and dilute samples if necessary to bring the response within the linear range of the detector.
Analyte Instability/Degradation Trimethylsilyl (TMS) derivatives of some compounds can be unstable, degrading over time in the autosampler.[3][4] This can lead to a decreasing response for later injections in a sequence.- Analyze samples immediately after derivatization. - If there is a delay, store derivatized samples at low temperatures (e.g., -20°C) until analysis.[3] - Randomize the injection sequence of your calibration standards and samples to mitigate time-dependent degradation effects.
Matrix Effects Components in the sample matrix can interfere with the ionization and detection of this compound, causing signal suppression or enhancement.[4]- Use a matrix-matched calibration curve, where standards are prepared in a blank matrix similar to your samples. - Employ an internal standard that is structurally similar to this compound to correct for matrix effects.
Injector Issues A contaminated or improperly configured GC injector can lead to poor sample introduction and non-linear responses.- Clean or replace the injector liner regularly. - Optimize the injector temperature to ensure complete vaporization of the analyte without causing thermal degradation.

Experimental Protocols: Two-Step Derivatization for this compound

This protocol describes the methylation of the carboxylic acid followed by silylation of the hydroxyl group, a common method for preparing 3-hydroxy fatty acids for GC-MS analysis.[1][5]

  • Methylation (to form this compound):

    • To your dried sample or standard, add 1 mL of 2% methanolic HCl.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature.

    • Add 1 mL of hexane and 0.5 mL of water, and vortex thoroughly.

    • Centrifuge to separate the layers and carefully transfer the upper hexane layer containing the this compound to a new vial.

    • Evaporate the hexane to dryness under a gentle stream of nitrogen.

  • Silylation (of the hydroxyl group):

    • To the dried this compound, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before GC-MS analysis.

Mandatory Visualization: Troubleshooting Workflow for Poor Linearity

PoorLinearityTroubleshooting start Poor Linearity (R² < 0.995) check_derivatization Verify Derivatization Protocol start->check_derivatization check_concentration Assess Concentration Range start->check_concentration check_stability Evaluate Analyte Stability start->check_stability check_matrix Investigate Matrix Effects start->check_matrix check_injector Inspect GC Injector start->check_injector solution_derivatization Optimize Reagents, Time, Temp Ensure Dryness check_derivatization->solution_derivatization Incomplete? solution_concentration Lower Concentration Range Dilute High-Concentration Samples check_concentration->solution_concentration Saturation? solution_stability Analyze Immediately Store at -20°C Randomize Sequence check_stability->solution_stability Degradation? solution_matrix Use Matrix-Matched Standards Employ Internal Standard check_matrix->solution_matrix Interference? solution_injector Clean/Replace Liner Optimize Temperature check_injector->solution_injector Contamination? end_node Linearity Improved solution_derivatization->end_node solution_concentration->end_node solution_stability->end_node solution_matrix->end_node solution_injector->end_node

Caption: Troubleshooting workflow for poor calibration curve linearity.

Inaccurate Quantification and Poor Recovery

Question: I am observing low and inconsistent recovery of this compound from my samples. What could be the cause?

Answer: Low and variable recovery is often linked to the sample preparation and extraction steps. The efficiency of these steps is crucial for accurate quantification.

Data Presentation: Troubleshooting Poor Recovery

Potential Cause Description Recommended Solution(s)
Inefficient Extraction The analyte may not be efficiently extracted from the sample matrix into the organic solvent.- Optimize the extraction solvent and pH. - Perform multiple extractions (e.g., 2-3 times) and pool the extracts. - Ensure vigorous mixing (vortexing) during extraction to maximize partitioning.
Sample Loss During Evaporation If evaporating the solvent to concentrate the sample, volatile analytes can be lost if the process is too aggressive.- Use a gentle stream of nitrogen for evaporation. - Avoid excessive heat during evaporation. - Do not evaporate to complete dryness if the analyte is volatile; leave a small amount of solvent.
Adsorption to Surfaces Hydroxylated fatty acids can adsorb to glass and plastic surfaces, leading to sample loss.- Use silanized glassware to minimize adsorption. - Rinse all transfer vessels and pipette tips with solvent to recover any adsorbed analyte.
Improper Internal Standard Use The internal standard may not be behaving similarly to the analyte, or it may be added at the wrong stage.- Choose an internal standard that is structurally very similar to this compound (e.g., a stable isotope-labeled version or a similar chain-length 3-hydroxy fatty acid). - Add the internal standard at the very beginning of the sample preparation process to account for losses throughout the entire procedure.[2]

Mandatory Visualization: Sample Preparation Workflow

SamplePrepWorkflow start Sample add_is Add Internal Standard start->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Solvent Evaporation extraction->evaporation derivatization Derivatization (Methylation & Silylation) evaporation->derivatization analysis GC-MS Analysis derivatization->analysis

Caption: General workflow for sample preparation of this compound.

Chromatographic Issues: Peak Tailing and Ghost Peaks

Question: I am seeing significant peak tailing for my this compound peak, and I also observe ghost peaks in my blank runs. How can I resolve these issues?

Answer: Peak tailing and ghost peaks are common chromatographic problems that can affect the accuracy and precision of your quantification.

Data Presentation: Troubleshooting Chromatographic Issues

Issue Potential Cause Recommended Solution(s)
Peak Tailing - Active sites in the GC system: The hydroxyl group of underivatized analyte or other polar compounds can interact with active sites in the injector liner or on the column, causing tailing.[6] - Column degradation: The stationary phase of the GC column can degrade over time, exposing active sites.- Ensure complete derivatization of the hydroxyl group. - Use a deactivated injector liner and replace it regularly. - Trim the first few centimeters of the GC column to remove any non-volatile residues. - Condition the column according to the manufacturer's instructions.
Ghost Peaks - Carryover from previous injections: High-boiling point compounds from previous samples can slowly elute in subsequent runs, appearing as broad "ghost" peaks.[2] - Contamination: Contamination can come from the syringe, solvent, or derivatization reagents.- Implement a column bake-out at a high temperature after each run or at the end of a sequence to elute any residual compounds.[2] - Run solvent blanks to identify the source of contamination. - Use high-purity solvents and reagents. - Thoroughly clean the autosampler syringe between injections.

Mandatory Visualization: Logical Relationship of Chromatographic Problems

ChromaIssues main_issue Poor Peak Shape & Extraneous Peaks peak_tailing Peak Tailing main_issue->peak_tailing ghost_peaks Ghost Peaks main_issue->ghost_peaks cause_tailing1 Active Sites in GC System peak_tailing->cause_tailing1 cause_tailing2 Column Degradation peak_tailing->cause_tailing2 cause_ghost1 Sample Carryover ghost_peaks->cause_ghost1 cause_ghost2 System Contamination ghost_peaks->cause_ghost2

Caption: Causes of common chromatographic issues.

References

Validation & Comparative

A Comparative Analysis of Methyl 3-Hydroxydodecanoate and Other Fatty Acid Methyl Esters in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biological Activity

Methyl 3-hydroxydodecanoate, a 3-hydroxy fatty acid methyl ester (FAME), is emerging as a molecule of interest in various biological contexts. This guide provides a comparative overview of its performance in key biological assays against other common fatty acid methyl esters. The information presented here is intended to assist researchers in selecting appropriate compounds for their studies in areas such as cancer research, infectious diseases, and inflammation.

I. Cytotoxicity Against Cancer Cell Lines

The cytotoxic potential of fatty acid methyl esters against various cancer cell lines is a significant area of research. While direct comparative data for this compound is limited, studies on related compounds provide valuable insights.

Data Summary: Cytotoxicity of Fatty Acid Methyl Esters (FAMEs)

CompoundCell LineExposure Time (h)IC50 (µM)
This compound Data not available--
Methyl Palmitate (C16:0) Data not available--
Methyl Stearate (C18:0) SP210 (mouse myeloma)Not specifiedNo cytotoxic effects observed
Methyl Oleate (C18:1) SP210 (mouse myeloma)Not specified~35 µg/mL
Methyl Linoleate (C18:2) SP210 (mouse myeloma)Not specified~40 µg/mL
Methyl Linolenate (C18:3) SP210 (mouse myeloma)Not specified~15 µg/mL

Note: The provided IC50 values are sourced from various studies and should be interpreted with caution due to differences in experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Cytotoxicity Assay

A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of FAMEs B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Figure 1. Workflow of the MTT cytotoxicity assay.

II. Antibacterial Activity

Fatty acid methyl esters have demonstrated varying degrees of antibacterial activity against a range of pathogenic bacteria. Their efficacy is often dependent on the bacterial species and the specific chemical structure of the FAME.

Data Summary: Minimum Inhibitory Concentration (MIC) of FAMEs

CompoundTarget BacteriumMIC (µg/mL)
This compound Data not available-
FAME extract from Excoecaria agallocha Bacillus subtilis125
FAME extract from Excoecaria agallocha Staphylococcus aureus125
Lauric Acid (C12:0) Staphylococcus aureus>100
Palmitic Acid (C16:0) Staphylococcus aureus>100

Note: MIC values can vary between studies due to differences in bacterial strains and testing methodologies.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Workflow for MIC Determination

A Prepare serial dilutions of FAMEs in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for bacterial growth (turbidity) C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Figure 2. Workflow for determining the Minimum Inhibitory Concentration (MIC).

III. Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation. Inhibition of QS is a promising anti-virulence strategy. The violacein inhibition assay using Chromobacterium violaceum is a common method to screen for QS inhibitors.

Data Summary: Quorum Sensing Inhibition by Fatty Acids and Related Compounds

CompoundTargetIC50 (µM)
This compound Data not available-
Capric Acid (C10:0) Chromobacterium violaceumEffective in reducing violacein production
Caprylic Acid (C8:0) Chromobacterium violaceumEffective in reducing violacein production
Monoelaidin (C18:1 monoglyceride) Chromobacterium violaceumEffective in reducing violacein production

Note: The data for capric acid, caprylic acid, and monoelaidin is qualitative, indicating an effect without a specific IC50 value from the provided search results.

Experimental Protocol: Violacein Inhibition Assay

This assay quantifies the production of the purple pigment violacein by Chromobacterium violaceum, which is regulated by quorum sensing. A reduction in violacein production indicates potential QS inhibition.

Workflow for Violacein Inhibition Assay

A Grow C. violaceum culture B Inoculate fresh broth with C. violaceum and add FAMEs at various concentrations A->B C Incubate for 24 hours at 30°C B->C D Quantify bacterial growth (OD600) C->D E Lyse cells and extract violacein C->E F Measure absorbance of violacein at 585 nm E->F G Calculate percentage of violacein inhibition F->G

Figure 3. Workflow for the violacein inhibition quorum sensing assay.

IV. Anti-Inflammatory Activity

Fatty acid methyl esters can modulate inflammatory responses in immune cells such as macrophages. The anti-inflammatory potential is often assessed by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Data Summary: Anti-inflammatory Activity of FAMEs and Related Compounds

CompoundCell LineKey Effect
This compound Data not available-
Methyl Palmitate (C16:0) RAW 264.7Reduced production of pro-inflammatory cytokines
Ethyl Palmitate RAW 264.7Reduced production of pro-inflammatory cytokines
Medium-Chain Fatty Acids (C8, C10) J774A.1Favored a less inflammatory macrophage response
Signaling Pathways in Macrophage Inflammation

Lipopolysaccharide (LPS) stimulation of macrophages activates signaling pathways like NF-κB and MAPK, leading to the production of pro-inflammatory mediators. Some fatty acids and their esters have been shown to interfere with these pathways.[1]

LPS-induced Inflammatory Signaling in Macrophages

cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK_pathway MAPK Pathway MyD88->MAPK_pathway IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to MAPK_pathway->Nucleus Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammation activates

Figure 4. Simplified LPS-induced NF-κB and MAPK signaling pathways in macrophages.
Experimental Protocol: In Vitro Anti-Inflammatory Assay

This assay measures the ability of a compound to reduce the production of inflammatory mediators in macrophages stimulated with LPS.

Workflow for In Vitro Anti-inflammatory Assay

A Seed RAW 264.7 macrophages in a 96-well plate B Incubate for 24 hours A->B C Pre-treat cells with FAMEs B->C D Stimulate cells with LPS C->D E Incubate for 18-24 hours D->E F Collect cell culture supernatant E->F G Measure NO production (Griess assay) and/or cytokine levels (ELISA) F->G H Determine the inhibitory effect of the FAMEs G->H

Figure 5. Workflow for assessing the anti-inflammatory activity of FAMEs in macrophages.

V. Conclusion

The available data suggests that fatty acid methyl esters possess a range of biological activities, including cytotoxic, antibacterial, quorum sensing inhibitory, and anti-inflammatory effects. While direct comparative data for this compound is currently limited, its structural similarity to other biologically active 3-hydroxy fatty acids and medium-chain fatty acid esters suggests its potential as a valuable compound for further investigation. Future studies directly comparing the efficacy of this compound with other FAMEs in standardized biological assays are warranted to fully elucidate its therapeutic and research potential.

References

Comparison of different analytical methods for the quantification of "Methyl 3-hydroxydodecanoate"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of molecules like Methyl 3-hydroxydodecanoate is critical. This guide provides a comprehensive comparison of various analytical methodologies, offering insights into their principles, performance, and experimental protocols. The selection of an appropriate method is contingent on factors such as required sensitivity, selectivity, sample matrix complexity, and the need for chiral separation.

Overview of Analytical Methods

The primary techniques for the quantification of this compound and similar fatty acid methyl esters (FAMEs) include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method presents distinct advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds like FAMEs. It offers high sensitivity and selectivity, especially when operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes.

High-Performance Liquid Chromatography (HPLC) provides a powerful alternative, particularly for samples that are not readily volatilized or for instances where chiral separation is necessary. When coupled with mass spectrometry (LC-MS), it delivers excellent sensitivity and selectivity.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy stands out as a non-destructive technique that allows for absolute quantification without the need for identical standard compounds. Its utility is particularly pronounced in the analysis of mixtures and for structural elucidation.

Quantitative Performance Comparison

The following table summarizes the quantitative performance parameters for the discussed analytical methods. It is important to note that while specific data for this compound is limited, the provided values are based on the analysis of similar fatty acid methyl esters and serve as a reliable estimate.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Reported Accuracy
GC-MS 0.003 - 30 µg/L[1]3 - 6 µg/kg[2]> 0.9998 - 102%
HPLC-UV --> 0.99[3][4]-
UHPLC-MS/MS (Chiral) <1 pg on column[5]-->90% extraction recovery[5]
¹H-NMR --Linear relationship observed[6][7][8]Good agreement with GC[9]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are generalized and may require optimization for specific sample matrices and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation (Transesterification):

  • To convert 3-hydroxydodecanoic acid or its glycerides to this compound, a transesterification reaction is performed.

  • A common method involves heating the sample with a methanolic solution of a base catalyst (e.g., 0.5 M NaOH or KOH) at 80-100°C.[10]

  • For samples containing free fatty acids, an acid-catalyzed esterification step (e.g., using 14% BF₃ in methanol) is subsequently performed.[10]

  • The resulting FAMEs are then extracted into an organic solvent like hexane.[10]

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B or similar.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[11]

  • Injector: Split/splitless inlet, with an injection volume of 1 µL.

  • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp at 5°C/min to 240°C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS System: Agilent 5977A MSD or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[12]

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

1. Sample Preparation:

  • Samples can be analyzed directly if this compound is already present.

  • If derivatization is required, it should be performed using a chiral derivatizing agent to form diastereomers that can be separated on an achiral column.[13]

  • Alternatively, direct enantiomeric separation can be achieved on a chiral stationary phase without derivatization.[5]

2. UHPLC-MS/MS Instrumentation and Conditions (for Chiral Separation): [5]

  • UHPLC System: A system capable of handling ultra-high pressures.

  • Chiral Column: CHIRALPAK IA-U (amylose tris(3,5-dimethylphenyl carbamate) immobilized on 1.6 µm silica particles).

  • Mobile Phase: A gradient elution using mass spectrometry-friendly solvents, such as acetonitrile and water with a small amount of modifier like formic acid.

  • MS/MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI).

  • Acquisition Mode: Selected Reaction Monitoring (SRM) for targeted quantification of R and S enantiomers.

¹H-NMR Spectroscopy

1. Sample Preparation:

  • A known amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).

  • An internal standard with a known concentration and a distinct NMR signal (e.g., tetramethylsilane - TMS) is added for quantification.[6][7]

2. NMR Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz or higher NMR spectrometer.[6][7]

  • Experiment: A standard 1D proton NMR experiment is performed.

  • Parameters: A sufficient relaxation delay (e.g., 8-10 seconds) is crucial for accurate integration.[6][7]

  • Quantification: The concentration of this compound is determined by comparing the integral of its characteristic proton signals (e.g., the methyl ester singlet around 3.7 ppm) to the integral of the internal standard's signal.[14]

Visualizing Workflows and Pathways

To further clarify the experimental processes and biological context, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Sample Extraction Extraction Sample->Extraction e.g., LLE Derivatization\n(if necessary) Derivatization (if necessary) Extraction->Derivatization\n(if necessary) e.g., Esterification NMR ¹H-NMR Extraction->NMR GC_MS GC-MS Derivatization\n(if necessary)->GC_MS HPLC HPLC / UHPLC-MS/MS Derivatization\n(if necessary)->HPLC Quantification Quantification GC_MS->Quantification Identification Identification GC_MS->Identification HPLC->Quantification HPLC->Identification NMR->Quantification NMR->Identification

Caption: General experimental workflow for the quantification of an analyte.

fatty_acid_metabolism cluster_pathway Fatty Acid Beta-Oxidation cluster_analyte Analyte Context Fatty_Acyl_CoA Dodecanoyl-CoA Enoyl_CoA trans-Δ²-Dodecenoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase 3_Hydroxyacyl_CoA (S)-3-Hydroxydodecanoyl-CoA Enoyl_CoA->3_Hydroxyacyl_CoA Enoyl-CoA Hydratase 3_Ketoacyl_CoA 3-Ketododecanoyl-CoA 3_Hydroxyacyl_CoA->3_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase 3_Hydroxydodecanoic_Acid 3-Hydroxydodecanoic Acid 3_Hydroxyacyl_CoA->3_Hydroxydodecanoic_Acid Hydrolysis Acetyl_CoA Acetyl-CoA 3_Ketoacyl_CoA->Acetyl_CoA Thiolase Decanoyl_CoA Decanoyl-CoA 3_Ketoacyl_CoA->Decanoyl_CoA TCA Cycle TCA Cycle Acetyl_CoA->TCA Cycle ... ... Decanoyl_CoA->... Methyl_3_hydroxydodecanoate This compound (Analyte of Interest) 3_Hydroxydodecanoic_Acid->Methyl_3_hydroxydodecanoate Esterification (Analytical Prep)

Caption: Simplified pathway of fatty acid metabolism showing the origin of 3-hydroxydodecanoic acid.

References

Validation of a GC-MS method for the analysis of "Methyl 3-hydroxydodecanoate" in a specific matrix

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of medium-chain-length 3-hydroxy fatty acid methyl esters like Methyl 3-hydroxydodecanoate is crucial for various applications, including the study of bacterial polyhydroxyalkanoates (PHAs), which are biodegradable polymers with potential use in drug delivery systems. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques, supported by experimental data, to assist in selecting the most suitable method for your specific analytical needs.

Performance Comparison: A Quantitative Overview

The choice of an analytical method hinges on a variety of performance parameters. While Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust technique for the analysis of fatty acid methyl esters (FAMEs), alternative methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer distinct advantages in certain scenarios.[1][2] The following table summarizes the typical performance characteristics of these methods for the analysis of medium-chain-length 3-hydroxy fatty acid methyl esters.

Parameter GC-MS HPLC-UV LC-MS/MS
Limit of Detection (LOD) 0.05 ng/mL (representative value)0.1 - 1 µg/mL0.02 - 0.72 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL (representative value)0.5 - 5 µg/mL1 - 2.5 ng/mL
Linearity (R²) > 0.99> 0.99> 0.99
Precision (RSD%) < 15%< 15%< 15%
Accuracy (Recovery %) 90 - 110%85 - 115%85 - 115%
Sample Preparation Derivatization required (Methanolysis)Can be direct or derivatizationCan be direct or derivatization
Throughput ModerateHighHigh
Cost ModerateLowHigh

Note: The performance data presented here are representative values compiled from various sources analyzing similar compounds (medium-chain-length hydroxy fatty acid esters or other relevant analytes) and may vary depending on the specific matrix, instrumentation, and method optimization.

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and reliable results. Below are representative methodologies for the analysis of this compound using GC-MS and a comparative overview of alternative methods.

Validated GC-MS Method for this compound

This protocol is based on established methods for the analysis of polyhydroxyalkanoate (PHA) monomers from bacterial biomass.

1. Sample Preparation (Methanolysis):

  • Objective: To depolymerize the PHA polymer and convert the resulting 3-hydroxyalkanoic acids into their corresponding methyl esters for GC-MS analysis.

  • Procedure:

    • Lyophilize 10-20 mg of bacterial cell biomass.

    • Add 2 mL of a solution of 15% (v/v) sulfuric acid in methanol and 2 mL of chloroform to the dried biomass in a screw-capped glass tube.

    • Heat the mixture at 100°C for 140 minutes to facilitate methanolysis.

    • Cool the tube to room temperature and add 1 mL of distilled water.

    • Vortex the mixture to ensure thorough mixing and phase separation.

    • Carefully transfer the lower organic phase (chloroform layer), containing the methyl esters, to a clean vial for GC-MS analysis.

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: A non-polar capillary column, such as a (5%-phenyl)-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: 1 µL of the sample is injected in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 3 minutes.

    • Ramp 1: Increase to 100°C at a rate of 5°C/min, hold for 1 minute.

    • Ramp 2: Increase to 246°C at a rate of 120°C/min, hold for 3 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • MS Transfer Line Temperature: 280°C.

    • Scan Mode: Selected Ion Monitoring (SIM) or full scan mode can be used. For quantification, SIM mode is often preferred for its higher sensitivity and selectivity. Key ions for this compound would be monitored.

3. Method Validation Parameters (Representative):

  • Linearity: A linear range of 0.5–5000 ng/mL with a coefficient of determination (R²) > 0.99 is achievable.

  • Limit of Detection (LOD): Approximately 0.05 ng/mL.

  • Limit of Quantification (LOQ): Approximately 0.5 ng/mL.

  • Precision: Intra-day and inter-day precision with a relative standard deviation (RSD) of < 3%.

  • Accuracy: Intra-day and inter-day accuracy with a recovery of 99-102%.

Alternative Analytical Methods

1. High-Performance Liquid Chromatography (HPLC) with UV Detection:

  • Principle: HPLC can be used for the analysis of 3-hydroxyalkanoic acids, often after conversion to a UV-active derivative or by direct UV detection at a low wavelength.

  • Sample Preparation: Can involve alkaline hydrolysis of the PHA polymer to yield the corresponding 3-hydroxyalkanoic acids.

  • Chromatographic Conditions: A reversed-phase C18 column is typically used with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile.

  • Performance: HPLC-UV methods generally have higher detection limits (in the µg/mL range) compared to GC-MS.[1] However, they can offer higher throughput and lower operational costs. Linearity with R² > 0.99 is commonly achieved.

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Principle: LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.

  • Sample Preparation: Similar to HPLC, direct analysis of 3-hydroxyalkanoic acids is possible, often with minimal sample preparation such as protein precipitation for biological fluids.

  • Performance: LC-MS/MS offers excellent sensitivity, with LODs often in the low ng/mL to pg/mL range, making it suitable for trace analysis.[4] It provides high specificity through the use of multiple reaction monitoring (MRM).

Mandatory Visualization

To better illustrate the analytical workflow and the relationship between the discussed methods, the following diagrams are provided.

GC_MS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis GC-MS Analysis Biomass Bacterial Biomass Lyophilization Lyophilization Biomass->Lyophilization Methanolysis Methanolysis (H2SO4/Methanol, Chloroform) Lyophilization->Methanolysis PhaseSeparation Phase Separation Methanolysis->PhaseSeparation OrganicPhase Organic Phase (Methyl Esters) PhaseSeparation->OrganicPhase Injection Injection OrganicPhase->Injection GC Gas Chromatography (Separation) Injection->GC MS Mass Spectrometry (Detection & Identification) GC->MS DataAnalysis Data Analysis (Quantification) MS->DataAnalysis

Caption: Experimental workflow for the GC-MS analysis of this compound.

Method_Comparison cluster_Techniques Analytical Techniques cluster_Attributes Performance Attributes GC_MS GC-MS Sensitivity Sensitivity GC_MS->Sensitivity High Selectivity Selectivity GC_MS->Selectivity High Cost Cost GC_MS->Cost Moderate Throughput Throughput GC_MS->Throughput Moderate Derivatization Derivatization GC_MS->Derivatization Required HPLC_UV HPLC-UV HPLC_UV->Sensitivity Low HPLC_UV->Selectivity Moderate HPLC_UV->Cost Low HPLC_UV->Throughput High HPLC_UV->Derivatization Optional LC_MSMS LC-MS/MS LC_MSMS->Sensitivity Very High LC_MSMS->Selectivity Very High LC_MSMS->Cost High LC_MSMS->Throughput High LC_MSMS->Derivatization Optional

Caption: Comparison of analytical methods for this compound analysis.

References

A Comparative Guide to HPLC and GC Methods for the Analysis of Methyl 3-hydroxydodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of lipid molecules like Methyl 3-hydroxydodecanoate is critical. This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of this hydroxylated fatty acid methyl ester. While direct comparative studies on this compound are not extensively documented, this guide draws upon established methodologies for the analysis of fatty acid methyl esters (FAMEs) to present a thorough comparison of these two powerful analytical techniques.

Experimental Protocols

Detailed methodologies for both HPLC and GC analyses are crucial for reproducibility and accurate comparison. The following protocols are based on common practices for FAME analysis and can be adapted for this compound.

Gas Chromatography (GC) Methodology

GC is a cornerstone technique for the analysis of volatile and thermally stable compounds like FAMEs. For hydroxylated FAMEs, derivatization is often a necessary step to improve volatility and thermal stability.[1]

Sample Preparation and Derivatization:

  • Esterification: If the starting material is the free fatty acid, it must first be converted to its methyl ester. A common method is to use a catalyst like boron trichloride in methanol.

  • Derivatization of the Hydroxyl Group: The active hydrogen of the hydroxyl group is typically replaced with a less polar group to enhance thermal stability and volatility.[1]

  • Extraction: After derivatization, the this compound is extracted into a non-polar solvent such as hexane.

  • Drying and Concentration: The organic layer is dried, often with anhydrous sodium sulfate, and then concentrated to the desired volume before injection into the GC system.

Instrumentation and Conditions:

  • Instrument: Gas Chromatograph coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides high-resolution separation and definitive identification based on the mass-to-charge ratio.[1]

  • Column: A capillary column suitable for FAME analysis, such as a DB-5ms or a similar phase.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is typically employed, for example, starting at a lower temperature and ramping up to a final temperature to ensure separation of different FAMEs.

  • Injector and Detector Temperature: The injector and detector are maintained at high temperatures (e.g., 250-300°C) to ensure vaporization of the sample and prevent condensation.

  • Injection Volume: Typically 1 µL.

High-Performance Liquid Chromatography (HPLC) Methodology

HPLC has emerged as a powerful alternative to GC for FAME analysis, with distinct advantages, especially for the separation of isomers.[2]

Sample Preparation:

  • Esterification: Similar to GC, the free fatty acid should be esterified to its methyl ester.

  • Dissolution: The sample is dissolved in a suitable solvent, often the mobile phase, for injection. Derivatization of the hydroxyl group is generally not required for HPLC analysis.

Instrumentation and Conditions:

  • Instrument: HPLC system equipped with a UV detector.

  • Column: A reverse-phase column (e.g., C18) is commonly used.

  • Mobile Phase: A gradient of solvents is often used, for example, starting with a mixture of acetonitrile and water and progressing to a higher concentration of acetonitrile.[2]

  • Flow Rate: Typically in the range of 1.0 - 2.0 mL/min.[2]

  • Column Temperature: Maintained at a constant temperature, for instance, 30-40°C.[2]

  • Injection Volume: Typically 10-20 µL.[2]

  • Detection: UV detection at a specific wavelength.

Performance Comparison

The choice between HPLC and GC often depends on the specific requirements of the analysis. Below is a summary of key performance parameters based on studies comparing these techniques for FAME analysis.

Performance ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Key Considerations
Linearity (r²) > 0.99[2]> 0.99[3][4][5]Both techniques demonstrate excellent linearity over a defined concentration range.
Precision (RSD%) ≤ 5.88%[2]Often slightly better than GC, ≤ 5.88%[2]Both methods offer good precision.
Accuracy (Recovery %) ≥ 82.31%[2]81.7 ± 0.2 to 110.9 ± 0.1%[3]Comparable recovery rates can be achieved with optimized methods.
Limit of Detection (LOD) Dependent on detector (FID/MS)0.0001% to 0.0018% mass for various FAMEs[3]HPLC can offer very low limits of detection.
Limit of Quantification (LOQ) Dependent on detector (FID/MS)0.0004% to 0.0054% mass for various FAMEs[3]HPLC can provide sensitive quantification.
Isomer Separation Can be challenging for cis/trans and positional isomers.[2]Superior for separation of cis/trans and positional isomers.[2][4]This is a significant advantage of HPLC for detailed fatty acid profiling.
Sample Derivatization Often required for hydroxylated compounds.[1]Generally not required.HPLC offers a simpler workflow in this regard.

Visualizing the Workflow and Comparison

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

Method_Cross_Validation_Workflow cluster_Preparation Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Validation Method Validation & Comparison Sample Sample containing This compound Esterification Esterification (if needed) Sample->Esterification Derivatization_GC Derivatization for GC Esterification->Derivatization_GC Dissolution_HPLC Dissolution for HPLC Esterification->Dissolution_HPLC GC_Analysis GC Analysis Derivatization_GC->GC_Analysis HPLC_Analysis HPLC Analysis Dissolution_HPLC->HPLC_Analysis Data_Acquisition Data Acquisition GC_Analysis->Data_Acquisition HPLC_Analysis->Data_Acquisition Performance_Comparison Performance Parameter Comparison Data_Acquisition->Performance_Comparison Method_Selection Optimal Method Selection Performance_Comparison->Method_Selection

Caption: Workflow for cross-validation of HPLC and GC methods.

HPLC_vs_GC_Comparison cluster_GC Gas Chromatography (GC) cluster_HPLC High-Performance Liquid Chromatography (HPLC) GC_Node GC Method GC_Adv Advantages: - High Resolution - Established Methods - MS Compatibility GC_Node->GC_Adv GC_Disadv Disadvantages: - Derivatization often needed - Thermal degradation risk - Less effective for isomers GC_Node->GC_Disadv HPLC_Node HPLC Method HPLC_Adv Advantages: - Superior isomer separation - No derivatization needed - Ambient temperature operation HPLC_Node->HPLC_Adv HPLC_Disadv Disadvantages: - Lower resolution for some FAMEs - UV detection less universal than MS HPLC_Node->HPLC_Disadv Analyte This compound Analysis Analyte->GC_Node Analyte->HPLC_Node

Caption: Comparison of key features of HPLC and GC for analysis.

Conclusion

Both GC and HPLC are robust and reliable methods for the analysis of fatty acid methyl esters like this compound. The choice between the two techniques hinges on the specific research question and analytical needs.

GC, particularly when coupled with MS, offers high sensitivity and is a well-established method for FAME analysis. However, the need for derivatization for hydroxylated compounds can add complexity to the sample preparation workflow.

HPLC excels in the separation of isomers and operates at ambient temperatures, which can be advantageous for labile compounds. The ability to analyze underivatized compounds simplifies the experimental procedure.

For a comprehensive and unambiguous profile of this compound, especially when isomer separation is critical, HPLC presents a strong case. For routine quantification where high throughput and established protocols are valued, GC remains an excellent choice. Ultimately, for rigorous method development and validation, a cross-validation approach utilizing both techniques can provide the most complete understanding of the analyte.

References

Comparative study of the antimicrobial activity of "Methyl 3-hydroxydodecanoate" and its corresponding free acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals.

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Among the promising candidates are fatty acids and their derivatives, which have long been recognized for their antimicrobial properties. This guide provides a comparative overview of the antimicrobial activity of Methyl 3-hydroxydodecanoate and its corresponding free acid, 3-hydroxydodecanoic acid. While direct comparative studies are limited, this document synthesizes available experimental data, outlines relevant experimental protocols, and visualizes potential mechanisms of action to inform future research and development.

Data Presentation: Antimicrobial Efficacy

Quantitative data on the antimicrobial activity of 3-hydroxydodecanoic acid, particularly its antifungal properties, has been documented. In contrast, specific minimum inhibitory concentration (MIC) values for this compound against a broad spectrum of microorganisms are not extensively available in the current literature. However, it is generally noted that fatty acid methyl esters can exhibit antimicrobial activity, and related compounds such as methyl 3-hydroxydecanoate have shown activity against bacteria like Streptococcus faecalis.

Below is a summary of the reported antifungal activity for 3-hydroxydodecanoic acid.

Table 1: Minimum Inhibitory Concentration (MIC) of 3-hydroxydodecanoic Acid Against Various Fungi

MicroorganismTypeMIC (µg/mL)
Aspergillus fumigatusMold50[1][2]
Aspergillus nidulansMold100[2]
Penicillium communeMold50[2]
Penicillium roquefortiMold25[2]
Candida albicansYeast25[2]
Debaryomyces hanseniiYeast10[2]
Pichia anomalaYeast10[2]
Rhodotorula mucilaginosaYeast10[2]
Zygosaccharomyces bailiiYeast10[2]
Zygosaccharomyces rouxiiYeast10[2]

Data sourced from Sjögren et al. (2003). The study used racemic mixtures of the saturated 3-hydroxy fatty acids.[2]

Experimental Protocols

To facilitate further comparative studies, a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) is provided below. This standard protocol is essential for quantifying and comparing the antimicrobial potency of chemical compounds.

Minimum Inhibitory Concentration (MIC) Assay Protocol

1. Preparation of Microbial Inoculum:

  • Bacterial or fungal strains are cultured on appropriate agar plates for 18-24 hours at a suitable temperature (e.g., 37°C for most bacteria).
  • Several colonies are then used to inoculate a sterile broth medium.
  • The culture is incubated until it reaches the mid-logarithmic phase of growth.
  • The microbial suspension is diluted to a standardized concentration, typically 0.5 McFarland standard, which is equivalent to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is then further diluted to achieve the final desired inoculum concentration for the assay.

2. Preparation of Test Compounds:

  • Stock solutions of this compound and 3-hydroxydodecanoic acid are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) due to their lipophilic nature.
  • A series of twofold dilutions of each compound are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized microbial suspension.
  • Control wells are included: a positive control (microbes with no compound) and a negative control (broth medium only).
  • The plate is incubated for 18-24 hours at the optimal growth temperature for the specific microorganism.

4. Determination of MIC:

  • Following incubation, the wells are visually inspected for turbidity, indicating microbial growth.
  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

To better understand the experimental process and potential mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Microbial Culture (Agar Plate) B Broth Culture (Log Phase) A->B Inoculation C Standardized Inoculum (0.5 McFarland) B->C Standardization F Inoculation of Microtiter Plate C->F D Stock Solutions (Test Compounds) E Serial Dilutions (96-well plate) D->E Dilution E->F G Incubation (18-24h) F->G Growth H Visual Inspection (Turbidity) G->H I MIC Determination H->I Analysis

Experimental workflow for MIC determination.

The primary antimicrobial mechanism of fatty acids is widely considered to be the disruption of the microbial cell membrane.

Mechanism_of_Action cluster_membrane Microbial Cell Membrane cluster_effects Cellular Effects Membrane Lipid Bilayer Permeability Increased Permeability Membrane->Permeability Leakage Leakage of Cellular Contents Permeability->Leakage Disruption Metabolic Disruption Leakage->Disruption Death Cell Death Disruption->Death Compound Fatty Acid / Fatty Acid Ester Compound->Membrane Insertion & Disruption

Proposed mechanism of antimicrobial action.

Concluding Remarks

The available data indicates that 3-hydroxydodecanoic acid possesses notable antifungal activity. While its methyl ester, this compound, is suggested to have antibacterial properties, a clear quantitative comparison is hampered by the lack of specific MIC data for the esterified form. The primary mechanism of antimicrobial action for fatty acids is the disruption of cell membrane integrity. Further research, including direct comparative studies using standardized MIC assays, is crucial to fully elucidate the antimicrobial potential of this compound and to determine if esterification enhances or alters the activity of the parent fatty acid against a broader range of pathogenic microorganisms. Such studies will be instrumental in guiding the development of these compounds as potential new antimicrobial agents.

References

Enantioselective Dynamics of Methyl 3-hydroxydodecanoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While direct comparative studies on the enantioselective activities of (R)- and (S)-Methyl 3-hydroxydodecanoate are not extensively documented in publicly available literature, the existing research strongly indicates the biological relevance and specific roles of the (R)-enantiomer, particularly in bacterial communication and as a precursor to bioactive molecules. This guide synthesizes the available data to provide a comparative overview for researchers, scientists, and drug development professionals.

The primary evidence for the enantioselective significance of Methyl 3-hydroxydodecanoate stems from its association with quorum sensing (QS) in bacteria. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. This communication is mediated by signaling molecules, a prominent class of which is N-acyl-homoserine lactones (acyl-HSLs).

A novel acyl-HSL, N-(3R-hydroxy-5-cis-dodecenoyl)-L-homoserine lactone, has been identified as a quorum-sensing signal in widespread methylotrophic bacteria such as Methylobacterium and Methylorubrum. The degradation of this signaling molecule yields this compound, and chiral gas chromatography has confirmed that the hydroxyl group is in the (R) configuration.[1][2] This stereospecificity is a recurring motif in other acyl-HSL signals where the stereochemistry has been determined, suggesting that the (R)-configuration is crucial for its biological function in bacterial communication.[1][2]

Comparative Biological Activities

Although direct quantitative comparisons of the bioactivity of the (R)- and (S)-enantiomers are scarce, the focus of current research on the (R)-enantiomer implies a higher biological significance.

Biological Activity(R)-Methyl 3-hydroxydodecanoate(S)-Methyl 3-hydroxydodecanoate
Quorum Sensing Precursor to a known bacterial QS signal, N-(3R-hydroxy-5-cis-dodecenoyl)-L-homoserine lactone.[1][2] The (R)-configuration is noted as typical for acyl-HSL signals.[1][2]No reported activity in quorum sensing.
Anti-cancer Activity The parent acid, (R)-3-hydroxydodecanoic acid, when conjugated to the peptide DP18L, enhances its anti-cancer activity against MiaPaCa cells.[3]No reported anti-cancer activity.
Antitubercular Natural Products The parent acid, (3R)-3-Hydroxydodecanoic acid, is a key component of fellutamide B, a marine-derived lipopeptide with activity against Mycobacterium tuberculosis.[4]No reported role in antitubercular natural products.
General Antimicrobial Activity While fatty acid methyl esters, in general, exhibit antimicrobial properties, specific data on the enantioselective antimicrobial activity of this compound is not available.[5][6]No specific data available.

Experimental Protocols

Synthesis of (R)-Methyl 3-hydroxydodecanoate

The synthesis of the (R)-enantiomer is a critical step for studying its biological activity. One established method involves the enantioselective synthesis of (3R)-3-Hydroxydodecanoic acid, followed by esterification.

Key Steps for Synthesis of (3R)-3-Hydroxydodecanoic Acid: [4]

  • Brown Allylation: An enantioselective Brown allylation reaction is performed to establish the chiral center.

  • Oxidative Cleavage-Oxidation: This is followed by an oxidative cleavage-oxidation sequence to yield the desired (3R)-hydroxy lauric acid.

  • Esterification: The resulting (3R)-3-Hydroxydodecanoic acid is then esterified to produce (R)-Methyl 3-hydroxydodecanoate. A common method involves dissolving the acid in methanol at 0°C and adding thionyl chloride dropwise. The reaction is stirred at room temperature for 16 hours. The product is then purified by flash chromatography.[4]

Chiral Analysis of this compound

To determine the stereochemistry of the hydroxyl group, chiral gas chromatography is employed.

Protocol Outline: [1][2]

  • Sample Preparation: The this compound sample is prepared for injection. This may involve derivatization to a more volatile compound if necessary.

  • Gas Chromatography: The sample is analyzed using a gas chromatograph equipped with a chiral stationary phase column.

  • Comparison with Standards: The retention time of the sample is compared with that of commercially available racemic this compound and a synthesized (R)-Methyl 3-hydroxydodecanoate standard. The co-elution with the (R)-standard confirms the stereochemistry.

Logical Workflow for Enantioselective Activity Determination

The process of identifying and characterizing the enantioselective activity of a compound like this compound follows a logical progression.

Enantioselective_Activity_Workflow cluster_synthesis Synthesis & Separation cluster_testing Biological Testing cluster_analysis Data Analysis Racemic Racemic Synthesis ChiralSep Chiral Separation (e.g., HPLC) Racemic->ChiralSep R_Enantiomer (R)-Enantiomer ChiralSep->R_Enantiomer S_Enantiomer (S)-Enantiomer ChiralSep->S_Enantiomer EnantioSyn Enantioselective Synthesis EnantioSyn->R_Enantiomer BioAssay Biological Assays (e.g., Quorum Sensing, Antimicrobial) R_Enantiomer->BioAssay S_Enantiomer->BioAssay DataComp Comparative Data Analysis BioAssay->DataComp Activity Enantioselective Activity Profile DataComp->Activity

Caption: Workflow for determining the enantioselective activity of chemical compounds.

Signaling Pathway Context: Quorum Sensing

While this compound itself is not the direct signaling molecule, its precursor role in the formation of an acyl-HSL signal places it within the canonical LuxI/LuxR quorum-sensing circuit.

Quorum_Sensing_Pathway LuxI LuxI-type Synthase Acyl_HSL N-(3R-hydroxy-5-cis- dodecenoyl)-L-homoserine lactone LuxI->Acyl_HSL Synthesizes LuxR LuxR-type Receptor Acyl_HSL->LuxR Binds to Complex Acyl-HSL-LuxR Complex Acyl_HSL->Complex M3HD (R)-Methyl 3-hydroxydodecanoate Acyl_HSL->M3HD Degrades to LuxR->Complex DNA Target Genes Complex->DNA Activates Transcription Response Group Behaviors (e.g., Biofilm Formation, Virulence) DNA->Response Leads to

Caption: Simplified LuxI/LuxR quorum sensing circuit involving an acyl-HSL.

References

Performance of different chiral columns for the separation of "Methyl 3-hydroxydodecanoate" enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective separation of chiral molecules is a critical step in both analysis and purification. This guide provides a comparative overview of chromatographic techniques for the enantioseparation of Methyl 3-hydroxydodecanoate, a chiral building block of interest in various fields. Due to the limited availability of direct comparative studies on various chiral columns for this specific compound, this guide details a modern ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method and discusses chiral gas chromatography (GC) as a viable alternative.

The enantiomers of 3-hydroxy fatty acids and their esters are important intermediates in biochemical pathways and serve as valuable chiral synthons. Their accurate separation and quantification are essential for stereoselective synthesis and biological activity studies. This guide focuses on the performance of a polysaccharide-based chiral stationary phase for the liquid chromatographic separation of the free acid form, 3-hydroxydodecanoic acid, a method readily adaptable for its methyl ester. Additionally, it explores the utility of cyclodextrin-based chiral columns for the gas chromatographic separation of this compound enantiomers.

Data Presentation: Performance of Chiral Separation Methods

The following table summarizes the experimental conditions and performance of a UHPLC-MS/MS method for the chiral separation of 3-hydroxy fatty acids. While specific quantitative performance data such as resolution (Rs) and separation factor (α) for the C12 analogue were not explicitly detailed in the source, the method was reported to achieve good resolution for the R and S enantiomers of 3-hydroxy fatty acids ranging from C8 to C18.[1] For the chiral GC approach, a common type of column and general conditions are presented as a representative method.

ParameterUHPLC-MS/MS MethodChiral GC Method (Representative)
Analyte Form 3-Hydroxydodecanoic AcidThis compound
Column Chiralpak IA-U (1.6 µm)Cyclodextrin-based (e.g., β-DEX)
Mobile Phase/Carrier Gas Gradient of Water and Acetonitrile with 0.1% Acetic AcidHelium or Hydrogen
Flow Rate/Pressure Not specifiedTypically 1-2 mL/min
Temperature Not specifiedTemperature-programmed oven
Detection Tandem Mass Spectrometry (MS/MS)Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Reported Performance Good resolution of R and S enantiomers for C8-C18 3-hydroxy fatty acids.[1]High enantiomeric excess (>99.9%) determination.[2]

Experimental Protocols

UHPLC-MS/MS Method for 3-Hydroxydodecanoic Acid Enantiomers

This method, developed by Lämmerhofer et al. (2023), provides a robust approach for the baseline separation of 3-hydroxy fatty acid enantiomers.[1] While the original study focused on the free acids, the protocol is highly relevant for the methyl esters, potentially with minor modifications to the gradient.

  • Column: Chiralpak IA-U (1.6 µm particle size), an amylose-based polysaccharide stationary phase.

  • Mobile Phase: A gradient elution was employed using:

    • Solvent A: Water with 0.1% Acetic Acid

    • Solvent B: Acetonitrile with 0.1% Acetic Acid

  • Detection: The enantiomers were detected using a triple quadrupole mass spectrometer in a targeted, selected reaction monitoring (SRM) mode, which offers high sensitivity and selectivity.[1]

Chiral Gas Chromatography (GC) Method for this compound Enantiomers

A study by de Roo et al. (2002) successfully utilized chiral gas chromatography to confirm the high enantiomeric purity of R-3-hydroxyalkanoic acid methylesters, including the dodecanoate derivative.[2] While the specific column was not detailed in the abstract, cyclodextrin-based chiral capillary columns are commonly employed for the enantioseparation of fatty acid methyl esters.

  • Column: A suggested column would be a β-cyclodextrin derivative stationary phase (e.g., β-DEX). These columns are known for their ability to separate a wide range of chiral compounds, including esters.

  • Carrier Gas: Hydrogen or Helium would be used as the carrier gas.

  • Injector and Detector: A split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS) are typically used.

  • Oven Program: A temperature gradient would be applied to ensure the elution and separation of the enantiomers.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical experimental workflow for the chiral separation of this compound enantiomers using the UHPLC-MS/MS method.

G cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Sample Racemic Methyl 3-hydroxydodecanoate Dilution Dilution in a suitable solvent Sample->Dilution Injection Injection onto Chiral Column Dilution->Injection Prepared Sample Separation Enantiomeric Separation on Chiralpak IA-U Injection->Separation Detection Detection by Tandem Mass Spectrometry Separation->Detection Chromatogram Generation of Chromatogram Detection->Chromatogram Signal Acquisition Quantification Peak Integration and Quantification Chromatogram->Quantification Result Result Quantification->Result Enantiomeric Ratio/ Purity

Caption: Workflow for Chiral UHPLC-MS/MS Analysis.

References

The Role of Methyl 3-hydroxydodecanoate as an Internal Standard: A Comparative Evaluation for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, the accuracy and reliability of quantitative measurements are paramount. The use of internal standards is a cornerstone of high-quality analytical data, correcting for variations in sample preparation and instrument response. This guide provides a comprehensive comparison of Methyl 3-hydroxydodecanoate as an internal standard against its alternatives, particularly stable isotope-labeled (SIL) standards, in the context of chromatographic analysis, primarily Gas Chromatography-Mass Spectrometry (GC-MS).

This compound, a hydroxylated fatty acid methyl ester, is often employed as a structural analog internal standard in the analysis of fatty acids and other related compounds. Its utility stems from its structural similarity to the analytes of interest, allowing it to mimic their behavior during analytical procedures. However, the gold standard in quantitative mass spectrometry is widely considered to be the use of stable isotope-labeled internal standards, which are chemically identical to the analyte but have a different mass.[1] This guide will delve into a comparative analysis of these approaches, presenting supporting data and detailed experimental protocols to inform the selection of the most appropriate internal standard for your research needs.

Performance Comparison: this compound vs. Alternatives

The choice of an internal standard significantly impacts the quality of quantitative data. The ideal internal standard should co-elute with the analyte, experience the same matrix effects, and have similar extraction and ionization efficiencies. While this compound can be an effective and cost-efficient option, stable isotope-labeled standards often provide superior performance in complex matrices.

Below is a summary of typical performance characteristics for analytical methods using different internal standard strategies. The data is compiled from various studies to provide a comparative overview.

Performance ParameterMethod Using this compound (Structural Analog)Method Using Stable Isotope-Labeled (SIL) Internal Standard (e.g., Deuterated Lauric Acid)Key Advantages of SIL Standards
Linearity (R²) Typically ≥ 0.99Consistently ≥ 0.999[2]Higher degree of correlation due to better compensation for variability.
Recovery (%) 80-110% (can be more variable depending on matrix)90-110% (generally more consistent across different matrices)[3]More accurately tracks the analyte through extraction and sample preparation steps.
Precision (%RSD) < 15%< 10%[4]Reduced variability in measurements, leading to higher precision.
Matrix Effect (%) Can be significant and variable, potentially leading to ion suppression or enhancement.Minimal, as the SIL standard co-elutes and experiences the same matrix effects as the analyte.[3]Significantly mitigates the impact of complex sample matrices on quantification.
Cost Relatively lowHigh-

Table 1: Comparative Performance of Internal Standards. This table summarizes typical performance data for analytical methods using a structural analog internal standard like this compound versus a stable isotope-labeled internal standard. Data is aggregated from multiple sources to provide a general comparison.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of 3-hydroxy fatty acids (as a proxy for bacterial endotoxin analysis) using GC-MS, comparing the use of this compound and a stable isotope-labeled internal standard.

Protocol 1: GC-MS Analysis of 3-Hydroxy Fatty Acids using this compound as an Internal Standard

This protocol is adapted for the analysis of 3-hydroxy fatty acids from bacterial lipopolysaccharide (LPS).

1. Sample Preparation and Lipid Extraction:

  • Lyophilize bacterial cell pellets.

  • Add a known amount of this compound internal standard solution (e.g., 10 µg in methanol) to the dried cells.

  • Perform a whole-cell methanolysis by adding 1 mL of 2M methanolic HCl.

  • Heat the mixture at 85°C for 16 hours.

  • After cooling, add 1 mL of water and vortex.

  • Extract the fatty acid methyl esters (FAMEs) with 2 mL of hexane, vortex, and centrifuge to separate the phases.

  • Transfer the upper hexane layer to a clean vial. Repeat the extraction.

  • Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation):

  • To the dried FAMEs, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat at 70°C for 30 minutes.

  • After cooling, the sample is ready for GC-MS analysis.

3. GC-MS Parameters:

  • GC System: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • MS System: Agilent 5977B or equivalent.

  • Ion Source Temperature: 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Protocol 2: GC-MS Analysis of Lauric Acid using Deuterated Lauric Acid as an Internal Standard

This protocol is for the quantification of lauric acid in a biological matrix.[5]

1. Sample Preparation and Internal Standard Spiking:

  • To 100 µL of plasma, add a precise amount of Lauric Acid-d23 internal standard solution.[5]

2. Lipid Extraction and Derivatization (Esterification):

  • Perform a liquid-liquid extraction using a suitable solvent system (e.g., Folch method with chloroform:methanol).

  • Evaporate the organic phase to dryness.

  • Reconstitute the dried extract in 1 mL of 2% (v/v) sulfuric acid in methanol.[5]

  • Incubate at 60°C for 30 minutes to convert fatty acids to their methyl esters.[5]

  • Neutralize the reaction and extract the FAMEs with hexane.

  • Evaporate the hexane layer to dryness and reconstitute in a suitable solvent for injection.

3. GC-MS Parameters:

  • GC System: Agilent 7890B or equivalent.[5]

  • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or similar polar column.[5]

  • Inlet Temperature: 250°C.[5]

  • Oven Temperature Program: Tailored to the separation of FAMEs, for example, start at 60°C, ramp to 220°C.[5]

  • MS System: Agilent 7250 Q-TOF or equivalent.[5]

  • Ion Source: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) or SIM, monitoring characteristic ions for lauric acid methyl ester and its deuterated counterpart.

Visualizing Workflows and Pathways

To further clarify the experimental process and the biological context, the following diagrams illustrate a typical analytical workflow and a relevant signaling pathway where the analytes of interest play a crucial role.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Biological Sample (e.g., Bacterial Cells) is_spike Spike with Internal Standard (this compound) sample->is_spike hydrolysis Methanolysis (Liberate & Methylate Fatty Acids) is_spike->hydrolysis extraction Liquid-Liquid Extraction (Hexane) hydrolysis->extraction derivatization Derivatization (Silylation) extraction->derivatization gc_injection GC Injection derivatization->gc_injection separation Chromatographic Separation gc_injection->separation detection Mass Spectrometric Detection separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: Experimental workflow for 3-hydroxy fatty acid analysis.

3-Hydroxy fatty acids are essential components of the Lipid A moiety of lipopolysaccharide (LPS), the major endotoxin of Gram-negative bacteria. Accurate quantification of these fatty acids is critical for determining endotoxin levels. LPS is a potent activator of the innate immune system through the Toll-like receptor 4 (TLR4) signaling pathway.

TLR4_Signaling cluster_MyD88 MyD88-Dependent Pathway cluster_TRIF TRIF-Dependent Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TIRAP TRIF TRIF TLR4->TRIF TRAM IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Activation TAK1->MAPK NFkB NF-κB Activation IKK->NFkB Pro-inflammatory\nCytokines Pro-inflammatory Cytokines NFkB->Pro-inflammatory\nCytokines MAPK->Pro-inflammatory\nCytokines TRAF3 TRAF3 TRIF->TRAF3 TBK1 TBK1/IKKε TRAF3->TBK1 IRF3 IRF3 Activation TBK1->IRF3 Type I Interferons Type I Interferons IRF3->Type I Interferons

Caption: LPS-TLR4 signaling pathway.

Conclusion

The selection of an internal standard is a critical decision in the development of a robust quantitative analytical method. This compound serves as a cost-effective and often adequate structural analog internal standard, particularly in less complex sample matrices. However, for challenging bioanalytical applications requiring the highest level of accuracy and precision, stable isotope-labeled internal standards are demonstrably superior in their ability to compensate for matrix effects and variability in sample processing.[1] The choice ultimately depends on the specific requirements of the assay, including the complexity of the sample matrix, the required level of accuracy and precision, and budgetary considerations. Researchers should carefully validate their chosen internal standard to ensure the generation of reliable and high-quality data.

References

A Researcher's Guide to the Quantitative Analysis of Methyl 3-hydroxydodecanoate: A Comparison of Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of medium-chain fatty acid methyl esters like Methyl 3-hydroxydodecanoate is critical. This guide provides a comparative overview of analytical methodologies, focusing on Gas Chromatography-Mass Spectrometry (GC-MS), and includes detailed experimental protocols and performance data to aid in method selection and implementation.

Comparative Analysis of Quantitative Methods

The quantification of this compound is predominantly achieved through chromatographic techniques coupled with mass spectrometry. GC-MS is a mature and reliable method, offering high sensitivity and specificity. Liquid Chromatography-Mass Spectrometry (LC-MS) presents an alternative, particularly for complex matrices or when derivatization is not desirable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like FAMEs.[1][2] The methodology typically involves a derivatization step to convert the parent fatty acid into its more volatile methyl ester, followed by separation on a GC column and detection by a mass spectrometer.

A comprehensive single-laboratory validation study for a 26-component FAME mixture, which included this compound, provides a strong benchmark for the expected performance of a well-optimized GC-MS method.[3][4] The results of this validation are summarized in the table below.

Performance Parameter Reported Value General Acceptability Criteria
Linearity (R²)Not explicitly stated for individual compounds, but the method was validated for quantification.> 0.99
Limit of Detection (LOD)0.03 - 0.27 µg/mLMethod dependent
Limit of Quantification (LOQ)0.11 - 0.80 µg/mLMethod dependent
Intraday Repeatability (RSD)2.15% - 7.15%< 10%
Interday Repeatability (RSD)2.15% - 7.15%< 10%
Accuracy (Recovery)91.9% - 104.7%80% - 120%
Data synthesized from a validation study of a 26-component bacterial acid methyl ester mixture.[3][4]
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful alternative for the analysis of fatty acids and their esters.[5][6] It can sometimes circumvent the need for derivatization, which can be advantageous. While specific quantitative performance data for an inter-laboratory comparison of this compound by LC-MS is not available, the technique is widely used for the analysis of lipids and offers high sensitivity and specificity.

Experimental Protocols

Sample Preparation: Esterification of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

A crucial step in the GC-MS analysis of fatty acids is the derivatization to their corresponding methyl esters. This process, known as esterification, enhances the volatility of the analytes for gas chromatography.[7]

A typical procedure using Boron Trichloride (BCl₃)-Methanol is as follows: [7]

  • Weigh 1-25 mg of the sample into a micro-reaction vessel. If the sample is in an aqueous solvent, it should first be evaporated to dryness.

  • Add 1-2 mL of BCl₃-Methanol reagent to the vessel.

  • Heat the mixture at 60°C for 5-10 minutes. The optimal derivatization time may vary depending on the specific compound.

  • After cooling, add 1 mL of water and 1 mL of a non-polar organic solvent (e.g., hexane).

  • Shake the vessel vigorously to ensure the FAMEs are extracted into the organic layer.

  • Allow the layers to separate and carefully transfer the upper organic layer to a clean vial for GC-MS analysis.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Sample containing 3-hydroxydodecanoic acid reagent Add BCl3-Methanol sample->reagent heat Heat at 60°C reagent->heat extraction Liquid-Liquid Extraction (Water/Hexane) heat->extraction organic_layer Collect Organic Layer (contains this compound) extraction->organic_layer injection Inject into GC-MS organic_layer->injection separation GC Separation (e.g., SLB-IL111 column) injection->separation detection MS Detection separation->detection quantification Data Analysis and Quantification detection->quantification

Figure 1. General workflow for the GC-MS analysis of this compound.
GC-MS Analysis Protocol

The following is a representative GC-MS method based on a validated procedure for the analysis of a FAME mixture including this compound.[3][4]

  • Gas Chromatograph: Thermo Scientific Trace 1310 or equivalent.[2]

  • Mass Spectrometer: Thermo Scientific ISQ LT Single Quadrupole Mass Spectrometer or equivalent.[2]

  • Column: SLB-IL111 (60 m x 0.25 mm I.D., 0.20 µm film thickness) or similar high-polarity ionic liquid column.[3][4]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 5 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.[2]

  • Injection: 1 µL of the sample solution, with a split ratio of 1:50.[2]

  • Mass Spectrometer: Operated in full scan mode or selected ion monitoring (SIM) for higher sensitivity and specificity.

G start Start Analysis prepare_sample Prepare Sample (Derivatization) start->prepare_sample gc_ms_setup Set Up GC-MS (Column, Temperatures, Flow Rate) prepare_sample->gc_ms_setup inject_sample Inject Sample gc_ms_setup->inject_sample data_acquisition Acquire Data (Chromatogram and Mass Spectra) inject_sample->data_acquisition data_processing Process Data (Peak Integration, Library Search) data_acquisition->data_processing quantification Quantify Analyte (Calibration Curve) data_processing->quantification report Generate Report quantification->report

Figure 2. Logical flow of the quantitative analysis process.

Conclusion

For the quantification of this compound, GC-MS stands out as a well-validated and robust method. The provided performance data from a comprehensive single-laboratory study offers a reliable benchmark for what can be achieved with a properly optimized method. Researchers and scientists can use the detailed protocols in this guide as a starting point for developing and validating their own in-house methods. While direct inter-laboratory comparison data is currently lacking, adherence to these established methodologies will promote reproducibility and comparability of results across different laboratories. The use of certified reference materials is also highly recommended to ensure the accuracy and traceability of measurements.

References

Methyl 3-Hydroxydodecanoate and its Analogs as Pheromone Precursors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate pheromone precursor is a critical step in the synthesis of effective and species-specific insect attractants. This guide provides a comprehensive comparison of methyl 3-hydroxydodecanoate and its structurally similar compounds, focusing on their performance as pheromone precursors. The information presented herein is supported by experimental data and detailed protocols to aid in the selection and application of these compounds in research and pest management strategies.

Introduction to 3-Hydroxyalkanoates as Pheromone Precursors

Many insect pheromones are derived from fatty acids, undergoing a series of enzymatic modifications including desaturation, chain-shortening, reduction, and oxidation to produce the final active compounds.[1][2] Methyl 3-hydroxyalkanoates are key intermediates in the biosynthesis of certain types of pheromones. The hydroxyl group at the C-3 position makes them versatile precursors for a variety of functional groups found in active pheromone molecules. This guide focuses on this compound (C12) and compares its performance with its shorter-chain (C10, methyl 3-hydroxydecanoate) and longer-chain (C14, methyl 3-hydroxytetradecanoate) analogs.

Comparative Performance Data

While direct comparative studies on the efficacy of these specific methyl 3-hydroxyalkanoates as pheromone precursors are limited in publicly available literature, the following tables summarize typical synthesis yields and analytical parameters. This data is compiled from established synthetic methodologies and analytical protocols.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Synthesis Yield (%) Reported Purity (%)
Methyl 3-hydroxydecanoateC₁₁H₂₂O₃202.2980 - 90>95
This compoundC₁₃H₂₆O₃230.3485 - 95>98
Methyl 3-hydroxytetradecanoateC₁₅H₃₀O₃258.4080 - 90>95

Table 1: Physicochemical Properties and Synthesis Data. Yields and purities are typical for synthesis via the Reformatsky reaction followed by standard purification techniques.

Experimental Protocols

Synthesis of Methyl 3-Hydroxyalkanoates via Reformatsky Reaction

A common and effective method for the synthesis of β-hydroxy esters is the Reformatsky reaction. This reaction involves the treatment of an α-halo ester with zinc in the presence of a carbonyl compound (an aldehyde in this case).

Materials:

  • Appropriate aldehyde (decanal, dodecanal, or tetradecanal)

  • Methyl bromoacetate

  • Zinc dust, activated

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (2 equivalents). Activate the zinc by stirring with a small amount of iodine or 1,2-dibromoethane in anhydrous THF under a nitrogen atmosphere until the color disappears.

  • Reaction Mixture: To the activated zinc suspension, add a solution of the corresponding aldehyde (1 equivalent) and methyl bromoacetate (1.5 equivalents) in anhydrous THF dropwise from the dropping funnel.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of 2 to 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction is cooled to 0°C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure methyl 3-hydroxyalkanoate.

Analysis of Pheromone Precursors by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like pheromone precursors.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column suitable for fatty acid methyl ester analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC-MS Parameters:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mass Range: m/z 40-500

Sample Preparation:

  • Dissolve a small amount of the synthesized methyl 3-hydroxyalkanoate in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Inject 1 µL of the sample into the GC-MS system.

Data Analysis:

  • The retention time and the mass spectrum of the analyte are compared with those of an authentic standard for identification.

  • Quantification can be performed using an internal standard method.

Signaling Pathways and Experimental Workflows

Biosynthesis of Fatty Acid-Derived Pheromones

The biosynthesis of many insect pheromones originates from fatty acid metabolism. The general pathway involves a series of enzymatic steps that modify a fatty acyl-CoA precursor. While the specific enzymes and intermediates can vary between insect species, a representative pathway is illustrated below. This pathway highlights the central role of intermediates like 3-hydroxyacyl-CoA, which can be further processed to generate the final pheromone components.[1][2]

Biosynthesis_Pathway acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas fatty_acyl_coa Fatty Acyl-CoA (e.g., C16-CoA) fas->fatty_acyl_coa desaturase Desaturase fatty_acyl_coa->desaturase unsat_fatty_acyl_coa Unsaturated Fatty Acyl-CoA desaturase->unsat_fatty_acyl_coa chain_shortening Chain Shortening (β-oxidation) unsat_fatty_acyl_coa->chain_shortening hydroxy_acyl_coa 3-Hydroxyacyl-CoA (Precursor) chain_shortening->hydroxy_acyl_coa reductase Reductase hydroxy_acyl_coa->reductase alcohol Fatty Alcohol reductase->alcohol oxidase Oxidase alcohol->oxidase acetyltransferase Acetyltransferase alcohol->acetyltransferase pheromone Pheromone alcohol->pheromone aldehyde Aldehyde oxidase->aldehyde aldehyde->pheromone acetate_ester Acetate Ester acetyltransferase->acetate_ester acetate_ester->pheromone Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Aldehyde + Methyl Bromoacetate + Zinc reformatsky Reformatsky Reaction start->reformatsky crude_product Crude Product reformatsky->crude_product column_chrom Column Chromatography crude_product->column_chrom pure_product Pure Methyl 3-Hydroxyalkanoate column_chrom->pure_product gc_ms GC-MS Analysis pure_product->gc_ms data Purity & Structure Confirmation gc_ms->data

References

Safety Operating Guide

Personal protective equipment for handling Methyl 3-hydroxydodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 3-hydroxydodecanoate in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for protection against esters.[2][3]
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn to prevent splashes and vapors from contacting the eyes.[2][4] A face shield may be necessary when handling larger quantities.[2]
Skin and Body Protection Laboratory coatA standard lab coat should be worn to protect against skin contact.[4]
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a fume hood to avoid inhalation of vapors.[1] If ventilation is inadequate, a NIOSH-approved respirator may be required.[5]

Operational Plan: Step-by-Step Handling Procedure

Proper handling of this compound is crucial to prevent exposure and contamination. Follow these steps for safe handling:

  • Preparation :

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify the availability and functionality of safety equipment, including an eyewash station and safety shower.[6]

    • Assemble all necessary materials and equipment before handling the chemical.

    • Don the appropriate personal protective equipment as outlined in the table above.

  • Handling :

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Do not breathe in fumes, mists, or vapors.[1]

    • Keep the container tightly closed when not in use.[1]

    • Use only with adequate ventilation.[1]

    • After handling, wash hands thoroughly with soap and water.[1][6]

  • Storage :

    • Store in a cool, dry, and well-ventilated area.[1]

    • Keep the container tightly sealed to prevent leakage.[1]

    • Store away from incompatible materials such as strong oxidizing agents.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection :

    • Collect all waste, including contaminated consumables (e.g., gloves, paper towels), in a designated and properly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Disposal :

    • Dispose of the waste through an approved waste disposal plant.[1]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[7]

    • Do not pour down the drain or dispose of in regular trash.[1]

Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Disposal Phase Prep Gather Materials & Verify Safety Equipment Don_PPE Don Appropriate PPE Prep->Don_PPE Handle Handle Chemical in Fume Hood Don_PPE->Handle Store Store Properly When Not in Use Handle->Store Wash Wash Hands After Handling Store->Wash Collect_Waste Collect Contaminated Waste Wash->Collect_Waste Dispose Dispose via Approved Waste Stream Collect_Waste->Dispose

Caption: Workflow for safely handling this compound.

References

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-hydroxydodecanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-hydroxydodecanoate

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